Product packaging for 2-(1-Phenylcyclopropyl)acetic acid(Cat. No.:CAS No. 7350-58-5)

2-(1-Phenylcyclopropyl)acetic acid

Cat. No.: B3152382
CAS No.: 7350-58-5
M. Wt: 176.21 g/mol
InChI Key: VDILQNWKNNOSKJ-UHFFFAOYSA-N
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Description

2-(1-Phenylcyclopropyl)acetic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B3152382 2-(1-Phenylcyclopropyl)acetic acid CAS No. 7350-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylcyclopropyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10(13)8-11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDILQNWKNNOSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7350-58-5
Record name 2-(1-phenylcyclopropyl)acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Phenylcyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-phenylcyclopropyl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the cyclopropanation of phenylacetonitrile, followed by the hydrolysis of the resulting nitrile intermediate.

A simple and effective method for the synthesis of the key intermediate, 1-phenylcyclopropanecarbonitrile, involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a strong base such as sodium hydroxide.[1] The subsequent step involves the hydrolysis of the cyano group to a carboxylic acid. This transformation can be carried out under acidic or basic conditions.[2][3][4][5] Basic hydrolysis, using an aqueous solution of a hydroxide base like sodium hydroxide followed by acidification, is a common method.[2]

Synthesis Workflow

Synthesis of this compound Start Phenylacetonitrile Intermediate 1-Phenylcyclopropanecarbonitrile Start->Intermediate 1) 1,2-Dibromoethane, NaOH 2) Phase Transfer Catalyst Product This compound Intermediate->Product NaOH, H₂O, Reflux then H₃O⁺

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Phenylcyclopropanecarbonitrile

A robust method for the synthesis of 1-phenylcyclopropanecarbonitrile involves a phase-transfer catalyzed reaction.

Procedure:

  • To a stirred solution of phenylacetonitrile (1.0 eq) in water, add sodium hydroxide (2.0 eq).

  • Add a phase-transfer catalyst, such as benzyltriethylammonium chloride (0.1 eq).

  • To this mixture, add 1,2-dibromoethane (1.0 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropanecarbonitrile, which can be used in the next step without further purification.

Synthesis of this compound

The hydrolysis of the nitrile to the carboxylic acid is a standard procedure.[2][3][4][5]

Procedure:

  • In a round-bottom flask, dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux and maintain for a period of 90 minutes or until the oily starting material has disappeared.[2]

  • Cool the reaction mixture in an ice bath and carefully acidify with cold 6 M hydrochloric acid until the solution is acidic and precipitation of the product is complete.[2]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.[2]

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to afford the pure product.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the expected physical and spectral properties.

Physical Properties
PropertyValue
CAS Number 7350-58-5
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance White to off-white solid
Melting Point 52-53 °C[1]
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
7.15 - 7.35Multiplet5HAromatic protons (C₆H₅)
2.50Singlet2H-CH₂-COOH
0.85 - 1.10Multiplet4HCyclopropyl protons (-CH₂-CH₂-)

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~178-COOH
~145Quaternary aromatic carbon (C-1 of phenyl)
~128.5Aromatic CH
~126.5Aromatic CH
~126.0Aromatic CH
~40-CH₂-COOH
~25Quaternary cyclopropyl carbon
~15Cyclopropyl -CH₂-

The IR spectrum helps in identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
3030MediumAromatic C-H stretch
2950MediumAliphatic C-H stretch
1700StrongC=O stretch (carboxylic acid)
1600, 1490, 1450MediumC=C stretch (aromatic ring)
1420MediumO-H bend (in-plane)
1290StrongC-O stretch
930BroadO-H bend (out-of-plane)
760, 700StrongC-H bend (out-of-plane, monosubstituted benzene)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
176[M]⁺ (Molecular ion)
131[M - COOH]⁺
117[M - CH₂COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Characterization Workflow

Characterization Workflow Product Purified this compound MP Melting Point Determination Product->MP NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation MP->Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the characterization of this compound.

Safety Information

It is essential to handle all chemicals with appropriate safety precautions. Phenylacetonitrile and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a detailed framework for the synthesis and characterization of this compound, empowering researchers to confidently produce and verify this important chemical compound for their research and development endeavors.

References

Unraveling the Molecular Mechanism of 2-(1-phenylcyclopropyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-(1-phenylcyclopropyl)acetic acid, a compound of interest in medicinal chemistry. Based on extensive analysis of structurally related molecules, this document posits that the primary biological activity of this compound stems from its role as an inhibitor of cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the prostaglandin synthesis pathway, detailed experimental protocols for assessing COX inhibition, and quantitative data from analogous compounds to support this hypothesis. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the compound's molecular interactions.

Introduction

This compound is a synthetic organic compound featuring a phenyl group and an acetic acid moiety attached to a cyclopropane ring. While direct studies on its specific mechanism of action are not extensively published, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong foundation for a hypothesized mechanism. Phenylacetic acid and phenylpropionic acid derivatives are known to exert their pharmacological effects, primarily anti-inflammatory and analgesic, through the inhibition of cyclooxygenase (COX) enzymes. The presence of the cyclopropyl group is a notable feature, as this moiety is often incorporated into drug candidates to enhance potency, metabolic stability, and binding affinity.

This guide will explore the likely mechanism of action of this compound through the lens of COX inhibition, providing the necessary technical details for researchers and drug development professionals.

The Cyclooxygenase (COX) Pathway: The Hypothesized Target

The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Prostaglandin Synthesis

Prostaglandins are lipid compounds with diverse physiological and pathological functions, including the mediation of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes (both COX-1 and COX-2) to form an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as a common precursor for the synthesis of various prostaglandins and thromboxanes.[1][2][3][4][5]

dot

Prostaglandin_Synthesis_Pathway cluster_COX Cyclooxygenase Activity Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane Synthase Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Prostacyclin Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Prostacyclins->Inflammation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX Inhibition

Caption: Hypothesized mechanism of action via the prostaglandin synthesis pathway.

COX Isoforms: COX-1 and COX-2

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating kidney function.

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, such as cytokines and growth factors. The prostaglandins produced by COX-2 are primarily involved in the inflammatory response.

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often a result of inhibiting COX-1. Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical factor in its therapeutic profile.

Quantitative Data on COX Inhibition by Analogous Compounds

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac0.060.790.076[6]
Indomethacin0.422.750.15[6]
Celecoxib300.05600[6]
Ibuprofen5.500.856.47[7]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5d8.00 ± 0.200.06 ± 0.01133.33[8]
Compound 5f7.00 ± 0.200.07 ± 0.01100[8]
Compound 7b5.93 ± 0.120.08 ± 0.0174.13[8]
Mefenamic Acid29.9 ± 0.091.98 ± 0.0215.10[8]

Data are presented as mean ± standard deviation where available.

Experimental Protocols for Determining COX Inhibition

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of a compound against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a widely used colorimetric or enzyme immunoassay (EIA) method.[1][4]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., celecoxib, indomethacin)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl2)

  • Enzyme immunoassay (EIA) kit for prostaglandin quantification (e.g., PGF2α)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions provided with the assay kit. This includes diluting buffers, enzymes, and preparing a stock solution of the test compound and reference inhibitors.

  • Enzyme Reaction: a. In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well. b. Add various concentrations of the test compound or a reference inhibitor to the designated wells. Include control wells with no inhibitor. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding arachidonic acid to all wells. e. Incubate the plate at 37°C for 2 minutes. f. Stop the reaction by adding HCl.

  • Reduction of PGH2: Add stannous chloride to each well to reduce the COX-derived PGH2 to PGF2α.

  • Quantification of Prostaglandin: a. Dilute the samples from the reaction plate. b. Use an EIA kit to quantify the amount of PGF2α produced. This typically involves a competitive binding assay where the PGF2α in the sample competes with a tracer for a limited number of antibody binding sites. c. Develop the plate using the provided substrate and measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of PGF2α. . Calculate the concentration of PGF2α in each sample from the standard curve. c. Determine the percentage of COX inhibition for each concentration of the test compound. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Experimental_Workflow Start Start: Prepare Reagents Incubation Incubate with COX Enzyme and Test Compound Start->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Stop Stop Reaction (add HCl) Reaction->Stop Reduction Reduce PGH2 to PGF2α (add SnCl2) Stop->Reduction Quantification Quantify PGF2α (EIA) Reduction->Quantification Analysis Data Analysis: Calculate IC50 Quantification->Analysis End End: Determine COX Inhibition Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

Based on the structural analogy to known NSAIDs and the established role of the phenylacetic acid scaffold in COX inhibition, it is highly probable that the primary mechanism of action of this compound is the inhibition of cyclooxygenase enzymes. This action would lead to a reduction in the synthesis of prostaglandins, thereby mediating anti-inflammatory and analgesic effects. Further empirical studies, following the detailed protocols outlined in this guide, are necessary to definitively confirm this hypothesis and to quantify the inhibitory potency and selectivity of this compound for COX-1 and COX-2. The unique cyclopropyl moiety may confer advantageous properties, making this compound a person of interest for further investigation in drug discovery and development.

References

In-depth Technical Guide: In Vitro Biological Activity of 2-(1-phenylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available data on the in vitro biological activity of 2-(1-phenylcyclopropyl)acetic acid. While research exists for structurally related compounds, such as derivatives of phenylcyclopropane carboxylic acid and other phenylacetic acid analogs, specific experimental results, quantitative data (e.g., IC50, EC50), identified biological targets, and detailed experimental protocols for the title compound could not be located.

Therefore, the core requirements of this technical guide, including data tables, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time. This document will instead provide a summary of the available information on structurally similar compounds to offer potential areas of interest for future research into this compound.

Introduction to Phenylcyclopropyl Acetic Acid Scaffolds

The this compound molecule combines a rigid cyclopropane ring with a phenyl group and an acetic acid moiety. This unique structural arrangement offers a three-dimensional conformation that can be of interest in drug discovery for its potential to interact with specific biological targets. The cyclopropane ring introduces conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity to protein targets.

Potential Areas of Biological Activity Based on Analogues

Research on compounds with similar structural features suggests several potential avenues for the biological activity of this compound.

Anticancer Properties

A US patent application (US 2004/0121965 A1) mentions a related compound, (Methylamino)(1-phenylcyclopropyl)acetic Acid, in the context of cancer chemotherapy. While no specific data for this compound is provided, this suggests that compounds in this chemical class may have been investigated for their effects on cancer cells.

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their antiproliferative activity against the U937 human myeloid leukemia cell line. These studies indicate that the phenylcyclopropane scaffold can be a pharmacophore for developing agents with anticancer potential.

Antibacterial Activity

A medicinal chemistry campaign focused on 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase, a key enzyme in the cysteine biosynthesis pathway of bacteria. This pathway is absent in mammals, making it an attractive target for the development of new antibacterial agents. Although this compound was not specifically evaluated in the published study, the core structure is highly relevant.

Anti-inflammatory and Analgesic Activity

Derivatives of [(cycloalkylmethyl)phenyl]acetic acid have been synthesized and tested for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated significant activity in preclinical models. Given the structural similarity, it is plausible that this compound could exhibit activity at targets involved in inflammation, such as cyclooxygenase (COX) enzymes.

Postulated Experimental Workflows for Future Research

Should researchers wish to investigate the in vitro biological activity of this compound, a general experimental workflow could be proposed.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Studies Compound Acquisition Compound Acquisition Purity Analysis (LC-MS, NMR) Purity Analysis (LC-MS, NMR) Compound Acquisition->Purity Analysis (LC-MS, NMR) Broad-Spectrum Phenotypic Screening Broad-Spectrum Phenotypic Screening Purity Analysis (LC-MS, NMR)->Broad-Spectrum Phenotypic Screening Affinity Chromatography Affinity Chromatography Broad-Spectrum Phenotypic Screening->Affinity Chromatography Computational Target Prediction Computational Target Prediction Broad-Spectrum Phenotypic Screening->Computational Target Prediction Target Validation (siRNA, CRISPR) Target Validation (siRNA, CRISPR) Affinity Chromatography->Target Validation (siRNA, CRISPR) Computational Target Prediction->Target Validation (siRNA, CRISPR) Enzymatic Assays Enzymatic Assays Target Validation (siRNA, CRISPR)->Enzymatic Assays Cell-Based Pathway Analysis Cell-Based Pathway Analysis Target Validation (siRNA, CRISPR)->Cell-Based Pathway Analysis Binding Assays (SPR, ITC) Binding Assays (SPR, ITC) Target Validation (siRNA, CRISPR)->Binding Assays (SPR, ITC)

Caption: A potential experimental workflow for the in vitro characterization of this compound.

Conclusion

While a comprehensive technical guide on the in vitro biological activity of this compound cannot be constructed from the currently available public data, the analysis of structurally related compounds provides a foundation for future research. The phenylcyclopropyl acetic acid scaffold holds potential for investigation in the fields of oncology, infectious diseases, and inflammation. Further studies are required to elucidate the specific biological targets and mechanisms of action of this particular compound. Researchers are encouraged to use the outlined potential areas of activity and the proposed experimental workflow as a starting point for their investigations.

An In-depth Technical Guide to 2-(1-Phenylcyclopropyl)acetic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-phenylcyclopropyl)acetic acid, a molecule of interest in medicinal chemistry. The document details its discovery and historical context, outlines a plausible synthetic pathway with detailed experimental protocols, and explores the biological activities of structurally related compounds, suggesting potential therapeutic applications. While quantitative biological data for the title compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction

Cyclopropane rings are a recurring motif in biologically active molecules due to their unique conformational rigidity and electronic properties. The incorporation of a phenyl group and an acetic acid moiety to this three-membered ring system, as seen in this compound, presents a scaffold with potential for diverse pharmacological applications. This document aims to consolidate the available information on its discovery, synthesis, and potential biological relevance.

Discovery and History

The specific discovery of this compound is not well-documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader research into cyclopropane-containing molecules and their potential as pharmaceuticals or fine chemicals. The synthesis of related compounds, such as 1-phenylcyclopropane carboxylic acid, has been reported, suggesting that this compound may have been prepared as a derivative for structure-activity relationship (SAR) studies. A 2023 study on novel 1-phenylcyclopropane carboxamide derivatives highlights the ongoing interest in this chemical space for therapeutic applications, particularly in oncology.[1]

Synthetic Pathway

A likely and efficient synthetic route to this compound starts from the readily available phenylacetonitrile. The synthesis can be conceptualized in three main stages: cyclopropanation, nitrile hydrolysis to a carboxylic acid, and chain extension to the final acetic acid derivative.

Overall Synthetic Scheme

Synthesis_Workflow Phenylacetonitrile Phenylacetonitrile Cyclopropanation Cyclopropanation Phenylacetonitrile->Cyclopropanation Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclopropanation PhaseTransferCatalyst Phase Transfer Catalyst (e.g., TBAB) PhaseTransferCatalyst->Cyclopropanation Base Base (e.g., NaOH) Base->Cyclopropanation Intermediate1 1-Phenylcyclopropane-1-carbonitrile Cyclopropanation->Intermediate1 Hydrolysis Nitrile Hydrolysis Intermediate1->Hydrolysis Intermediate2 1-Phenylcyclopropane carboxylic acid Hydrolysis->Intermediate2 Homologation Arndt-Eistert Homologation Intermediate2->Homologation FinalProduct This compound Homologation->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile (Cyclopropanation)

This procedure is adapted from a method described for the synthesis of substituted 1-phenylcyclopropane carbonitrile derivatives.[2]

  • Materials:

    • Phenylacetonitrile

    • 1,2-Dibromoethane

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium bromide (TBAB)

    • Water

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in water.

    • Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

    • To the stirred mixture, add 1,2-dibromoethane (1.0 eq) dropwise.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcyclopropane-1-carbonitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Phenylcyclopropanecarboxylic Acid (Nitrile Hydrolysis)

The hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation.

  • Materials:

    • 1-Phenylcyclopropane-1-carbonitrile

    • Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Water

  • Procedure:

    • In a round-bottom flask, add 1-phenylcyclopropane-1-carbonitrile and an excess of concentrated hydrochloric acid or sulfuric acid.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto crushed ice.

    • The precipitated 1-phenylcyclopropanecarboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Step 3: Synthesis of this compound (Arndt-Eistert Homologation)

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.

  • Materials:

    • 1-Phenylcyclopropanecarboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether) - Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

    • Silver oxide (Ag₂O) or other silver salts as a catalyst

    • Water

  • Procedure:

    • Acid Chloride Formation: Convert 1-phenylcyclopropanecarboxylic acid to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent and may require heating. After the reaction is complete, the excess reagent and solvent are removed under reduced pressure.

    • Diazoketone Formation: The crude acid chloride is dissolved in an inert solvent (e.g., diethyl ether) and reacted with a stoichiometric amount of diazomethane at low temperature (e.g., 0°C). The reaction progress can be monitored by the cessation of nitrogen gas evolution.

    • Wolff Rearrangement: The resulting diazoketone is then subjected to a Wolff rearrangement in the presence of a silver oxide catalyst. This is typically done by adding the catalyst to the reaction mixture and warming it, or by photolysis. The rearrangement is usually performed in the presence of water to directly yield the carboxylic acid.

    • Work-up and Purification: After the rearrangement is complete, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the final product, this compound, typically by crystallization or chromatography.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the literature, the activities of related phenylcyclopropane derivatives provide valuable insights into its potential applications.

Table 1: Biological Activities of Related Phenylcyclopropane Derivatives

Compound ClassBiological ActivityReference
1-Phenylcyclopropane carboxamidesAnticancer, Antiproliferative (against human myeloid leukemia cell line U937)[1]
Aminomethyl-2-phenylcyclopropane derivativesPotential antidepressant and stimulant properties[3]
General cyclopropane derivativesBroad spectrum including enzyme inhibition, insecticidal, antifungal, antimicrobial, and antiviral activities

The data suggests that the phenylcyclopropane scaffold is a promising starting point for the development of new therapeutic agents. The acetic acid moiety in the title compound could potentially modulate the pharmacokinetic and pharmacodynamic properties compared to the corresponding carboxamides or amines.

Signaling Pathways and Experimental Workflows

Based on the observed antiproliferative effects of related compounds, a hypothetical signaling pathway that could be investigated for this compound is the inhibition of cell cycle progression or the induction of apoptosis in cancer cells.

Signaling_Pathway Compound This compound Target Putative Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream CellCycle Cell Cycle Arrest Downstream->CellCycle Apoptosis Apoptosis Induction Downstream->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Hypothetical signaling pathway for antiproliferative activity.

An experimental workflow to assess the biological activity of newly synthesized this compound would involve a series of in vitro assays.

Experimental_Workflow Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) InVitro->Cytotoxicity Antiproliferative Antiproliferative Assay (e.g., BrdU, Ki67) InVitro->Antiproliferative Mechanism Mechanism of Action Studies Antiproliferative->Mechanism CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay TargetID Target Identification Mechanism->TargetID

Caption: Experimental workflow for biological evaluation.

Conclusion

This compound represents a molecule with untapped potential in drug discovery. While its specific history and biological profile are not extensively documented, this guide provides a robust framework for its synthesis and initial biological evaluation based on the activities of structurally similar compounds. Further research into this and related molecules is warranted to explore their therapeutic potential, particularly in the areas of oncology and infectious diseases. The detailed protocols and conceptual workflows presented herein are intended to facilitate such future investigations.

References

Spectroscopic Analysis of 2-(1-phenylcyclopropyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-phenylcyclopropyl)acetic acid is a carboxylic acid derivative containing a unique cyclopropyl-phenyl motif. This structural arrangement imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons. The carboxylic acid proton may appear as a broad singlet at a downfield chemical shift, and its visibility can be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s, 1H)175.0 - 180.0
Phenyl (C₆H₅)7.20 - 7.40 (m, 5H)140.0 - 145.0 (quaternary), 128.0 - 130.0 (ortho, meta, para)
Methylene (-CH₂-)2.50 - 2.80 (s, 2H)35.0 - 45.0
Cyclopropyl (-C(Ph)-)-25.0 - 35.0 (quaternary)
Cyclopropyl (-CH₂CH₂-)0.80 - 1.20 (m, 4H)10.0 - 20.0

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), m (multiplet).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the phenyl and cyclopropyl groups.

Table 2: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic acid)1700 - 1725Strong
C=C stretch (Aromatic)1450 - 1600Medium
C-O stretch (Carboxylic acid)1200 - 1300Medium
C-H bend (Aromatic)690 - 900Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique. The predicted monoisotopic mass is 176.0837 g/mol .[1]

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M+H]⁺177.0910Protonated molecule
[M+Na]⁺199.0729Sodium adduct
[M-H]⁻175.0764Deprotonated molecule
[M+HCOO]⁻221.0819Formate adduct

Data sourced from PubChem CID 13640314.[1]

Experimental Protocols

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Structural Elucidation Prep Sample Purification and Weighing Solubilization Solubilization in Deuterated Solvent (NMR) or Appropriate Solvent (MS, IR) Prep->Solubilization NMR_acq NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Solubilization->NMR_acq NMR Sample IR_acq FT-IR Spectroscopy Solubilization->IR_acq IR Sample MS_acq Mass Spectrometry (ESI-MS, MS/MS) Solubilization->MS_acq MS Sample NMR_proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_acq->NMR_proc IR_proc IR Spectrum Analysis (Peak Picking, Functional Group Assignment) IR_acq->IR_proc MS_proc MS Data Analysis (Molecular Ion Identification, Fragmentation Analysis) MS_acq->MS_proc Structure_confirm Structure Confirmation and Purity Assessment NMR_proc->Structure_confirm IR_proc->Structure_confirm MS_proc->Structure_confirm

General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of about 1-10 µg/mL.

  • Instrument Setup: The ESI-MS instrument is calibrated using a standard calibration solution. The sample is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: The analysis can be performed in both positive and negative ion modes to detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 200-300 °C. Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The acquired mass spectra are analyzed to identify the molecular ion peaks and any significant fragment ions. The isotopic pattern can be used to confirm the elemental composition.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of its molecular structure. While experimental data is not widely published, the predicted spectra, based on the well-understood behavior of its constituent functional groups, offer a robust framework for its identification and analysis. The experimental protocols detailed in this guide provide a standardized approach for obtaining high-quality spectroscopic data for this and similar molecules, which is essential for advancing research and development in fields where such compounds are of interest.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-(1-phenylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of the thermodynamic properties of a drug candidate is fundamental to predicting its stability, solubility, and bioavailability, which are critical parameters in the drug development pipeline. This technical guide focuses on 2-(1-phenylcyclopropyl)acetic acid, a compound of interest for which detailed thermodynamic data is not extensively available in public literature. In the absence of specific experimental values, this document provides a framework for the determination of its key thermodynamic properties. It outlines the standard experimental methodologies and computational approaches that are essential for characterizing such compounds. This guide serves as a valuable resource for researchers and professionals in drug development by detailing the necessary steps to generate a complete thermodynamic profile.

Introduction

This compound (CAS No. 7350-58-5) is a carboxylic acid derivative with a unique cyclopropyl-phenyl moiety. Its structural features suggest potential applications in medicinal chemistry, where such motifs can influence metabolic stability and binding affinity. However, a thorough characterization of its physicochemical properties, particularly its thermodynamic parameters, is crucial for its advancement as a potential therapeutic agent. This guide addresses the current gap in knowledge by presenting the known physical data and detailing the established methodologies for determining its thermodynamic profile.

Physicochemical Properties of this compound

Currently, the publicly available data on the thermodynamic properties of this compound is limited. The primary reported physical property is its melting point.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂N/A
Molecular Weight176.22 g/mol
Melting Point (mp)52-53 °C

The lack of comprehensive experimental data on properties such as enthalpy of formation, Gibbs free energy of formation, and entropy necessitates a detailed examination of the methodologies required to obtain these values.

Experimental Protocols for Determining Thermodynamic Properties

The following sections describe the standard experimental techniques used to measure the key thermodynamic properties of organic compounds like this compound.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.

Experimental Workflow: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool. The temperature change (ΔT) is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated using the following equation:

    ΔcH° = (C_cal * ΔT) / n

    where:

    • C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

    • ΔT is the change in temperature.

    • n is the number of moles of the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law:

    ΔfH°(C₁₁H₁₂O₂) = 11 * ΔfH°(CO₂) + 6 * ΔfH°(H₂O) - ΔcH°(C₁₁H₁₂O₂)

Heat Capacity and Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity of a substance and to study its phase transitions (such as melting and crystallization).

Experimental Workflow: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a controlled temperature program, typically a linear heating and cooling ramp (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in a region with no thermal transitions.

    • Melting Point (Tm) and Enthalpy of Fusion (ΔfusH): The melting point is identified as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate these properties with reasonable accuracy.

Computational Workflow

  • Structure Optimization: The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to calculate vibrational frequencies.

  • Thermochemical Analysis: The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a specified temperature (usually 298.15 K).

Workflow for Thermodynamic Characterization

The following diagram illustrates the integrated experimental and computational workflow for the comprehensive thermodynamic characterization of a compound like this compound.

Thermodynamic_Workflow cluster_experimental Experimental Characterization cluster_bomb Bomb Calorimetry cluster_dsc Differential Scanning Calorimetry (DSC) cluster_computational Computational Chemistry sample Sample of This compound bomb_cal Combustion Analysis sample->bomb_cal dsc_analysis Thermal Analysis sample->dsc_analysis delta_h_comb Enthalpy of Combustion (ΔcH°) bomb_cal->delta_h_comb Measurement final_data Comprehensive Thermodynamic Profile delta_h_comb->final_data Provides ΔfH° cp_data Heat Capacity (Cp) dsc_analysis->cp_data phase_data Melting Point (Tm) Enthalpy of Fusion (ΔfusH) dsc_analysis->phase_data cp_data->final_data phase_data->final_data mol_model Molecular Modeling dft_calc DFT Calculations (Geometry Optimization, Frequency Analysis) mol_model->dft_calc comp_thermo Calculated Thermodynamic Properties (H, S, G) dft_calc->comp_thermo comp_thermo->final_data Validation/Prediction

Caption: Workflow for Thermodynamic Characterization.

Conclusion

While specific experimental thermodynamic data for this compound is not widely published, this guide provides a comprehensive overview of the established experimental and computational methodologies necessary for its determination. The outlined protocols for bomb calorimetry, differential scanning calorimetry, and computational chemistry serve as a robust framework for researchers to generate a complete thermodynamic profile of this and other novel compounds. Such data is indispensable for the rational design and development of new pharmaceutical agents.

An In-Depth Technical Guide on 2-(1-Phenylcyclopropyl)acetic Acid: A Molecule of Synthetic Interest with Underexplored Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on 2-(1-phenylcyclopropyl)acetic acid. Despite its clear chemical structure and potential for biological activity, a thorough investigation of scientific databases and patent literature reveals a significant scarcity of published data on its specific pharmacological properties, experimental protocols, and mechanisms of action. This document, therefore, summarizes the available information, discusses the compound in the context of structurally related molecules, and highlights the current knowledge gaps, offering a foundation for future research endeavors.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited. The following table summarizes the basic information available from chemical suppliers and databases.

PropertyValueSource
IUPAC Name This compoundSynHet
CAS Number 7350-58-5SynHet
Molecular Formula C₁₁H₁₂O₂PubChem
Molecular Weight 176.21 g/mol PubChem
Canonical SMILES C1C(C1(C(=O)O)CC)C2=CC=CC=C2PubChem
Predicted LogP 2.4PubChem
Predicted pKa 4.83ChemAxon

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis could logically proceed through the formation of the cyclopropane ring followed by the introduction or modification of the acetic acid moiety. One possible disconnection approach is illustrated below.

SynthesisWorkflow Target This compound Intermediate1 Ethyl 2-(1-phenylcyclopropyl)acetate Target->Intermediate1 Hydrolysis Intermediate2 1-Phenyl-1-cyclopropanecarbonitrile Intermediate1->Intermediate2 Ethanolysis/Hydrolysis StartingMaterial1 Phenylacetonitrile Intermediate2->StartingMaterial1 Cyclopropanation StartingMaterial2 1,2-Dibromoethane Intermediate2->StartingMaterial2 Cyclopropanation COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Arylpropionic Acids (e.g., Ibuprofen) NSAIDs->COX1_2 Inhibition Target_Molecule This compound (Hypothesized) Target_Molecule->COX1_2 Potential Inhibition?

An In-depth Technical Guide to the Solubility and Stability of 2-(1-phenylcyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of 2-(1-phenylcyclopropyl)acetic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited publicly available experimental data for this specific compound, this guide outlines standardized, industry-accepted protocols for characterizing carboxylic acids. These methodologies will enable researchers to generate crucial data for formulation development, analytical method development, and regulatory submissions.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior. For this compound, the following information is available from public databases:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂PubChem
Molecular Weight176.21 g/mol PubChem
XlogP (Predicted)2.3PubChem
SMILESC1CC1(CC(=O)O)c2ccccc2PubChem

Note: The XlogP value is a theoretical calculation and should be experimentally verified.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A thorough solubility profile should be established across a range of aqueous and organic solvents.

Experimental Protocol: Equilibrium Solubility Method

This protocol determines the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, acetone)

  • Scintillation vials or glass test tubes

  • Orbital shaker or rotator

  • Temperature-controlled environment

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, a filter (e.g., 0.45 µm PTFE) can be used.

  • Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • The experiment should be performed in triplicate for each solvent.

The following diagram illustrates the general workflow for determining equilibrium solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration (e.g., HPLC) sample3->sample4

Figure 1: Experimental workflow for equilibrium solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[1][2]

Experimental Protocols

The following are standard stress conditions applied in forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve this compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).[1] The solutions are typically heated at a controlled temperature (e.g., 60-80 °C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

  • Rationale: Simulates the potential for degradation in acidic or alkaline environments, which can be encountered in the gastrointestinal tract or during formulation with acidic or basic excipients.

2. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period. Samples are taken at different intervals and analyzed.

  • Rationale: Assesses the susceptibility of the molecule to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

3. Thermal Degradation:

  • Procedure: Expose a solid sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber. Samples are analyzed at various time points. A solution-state thermal degradation study can also be performed.

  • Rationale: Evaluates the impact of heat, which can be encountered during manufacturing, storage, and transport.

4. Photostability:

  • Procedure: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. This involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Rationale: Determines the potential for degradation upon exposure to light, which is important for packaging and storage recommendations.

The logical flow of a forced degradation study is depicted in the diagram below.

G cluster_stress Stress Conditions start Drug Substance/Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Pathways analysis->pathway method_dev Develop & Validate Stability-Indicating Method pathway->method_dev

Figure 2: Logical workflow for forced degradation studies.

Data Presentation

All quantitative data from solubility and stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Example Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL) ± SD (n=3)
Water25Experimental Data
PBS (pH 7.4)25Experimental Data
0.1 M HCl25Experimental Data
0.1 M NaOH25Experimental Data
Ethanol25Experimental Data
Acetonitrile25Experimental Data

Table 2: Example Stability Data Summary from Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT/m/z)
0.1 M HCl (80 °C, 24h)Experimental DataExperimental DataExperimental Data
0.1 M NaOH (60 °C, 8h)Experimental DataExperimental DataExperimental Data
3% H₂O₂ (RT, 24h)Experimental DataExperimental DataExperimental Data
Thermal (80 °C, 7 days)Experimental DataExperimental DataExperimental Data
Photolytic (ICH Q1B)Experimental DataExperimental DataExperimental Data

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By employing these standardized experimental protocols, researchers and drug development professionals can generate the high-quality data necessary to advance their research and development activities. The resulting information will be critical for formulation design, the establishment of appropriate storage conditions, and the development of robust analytical methods.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of 2-(1-phenylcyclopropyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the phase-transfer catalyzed cyclopropanation of phenylacetonitrile with 1,2-dibromoethane to yield 1-phenylcyclopropanecarbonitrile. Subsequent acidic hydrolysis of the nitrile furnishes the desired product. This protocol includes optimized reaction conditions, characterization data, and a visual workflow diagram to ensure reproducible and efficient synthesis.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their unique structural motifs that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The rigid cyclopropyl group can serve as a non-classical bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity. This protocol outlines a reliable and scalable method for the preparation of this key intermediate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1CyclopropanationPhenylacetonitrile, 1,2-DibromoethaneTetrabutylammonium bromide (TBAB)50% aq. NaOHWater606~85>95 (by GC)
2Hydrolysis1-Phenylcyclopropanecarbonitrile--Acetic Acid, Water, Sulfuric Acid110 (Reflux)12~90>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This procedure describes the phase-transfer catalyzed cyclopropanation of phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Dichloromethane

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq).

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it to the reaction mixture.

  • Heat the mixture to 60°C with vigorous stirring.

  • Maintain the reaction at 60°C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-phenylcyclopropanecarbonitrile.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the acidic hydrolysis of 1-phenylcyclopropanecarbonitrile.[1]

Materials:

  • 1-Phenylcyclopropanecarbonitrile

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in a 1:1:1 mixture of glacial acetic acid, water, and concentrated sulfuric acid.[1]

  • Attach a reflux condenser and heat the mixture to 110°C (reflux).[1]

  • Maintain the reflux for 12 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

SynthesisWorkflow Phenylacetonitrile Phenylacetonitrile Cyclopropanation Step 1: Cyclopropanation (60°C, 6h) Phenylacetonitrile->Cyclopropanation Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclopropanation Reagents1 NaOH (aq), TBAB Reagents1->Cyclopropanation Workup1 Workup & Purification Cyclopropanation->Workup1 Intermediate 1-Phenylcyclopropanecarbonitrile Hydrolysis Step 2: Hydrolysis (Reflux, 12h) Intermediate->Hydrolysis Workup1->Intermediate HydrolysisReagents H₂SO₄, Acetic Acid, H₂O HydrolysisReagents->Hydrolysis Workup2 Workup & Recrystallization Hydrolysis->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing 2-(1-Phenylcyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(1-phenylcyclopropyl)acetic acid as a novel chiral auxiliary in asymmetric synthesis. The protocols detailed below are based on established principles of stereoselective transformations and are intended to serve as a foundational guide for researchers exploring the utility of this compound in constructing chiral molecules.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. An ideal chiral auxiliary should be readily available, easily attached to the substrate, capable of inducing high stereoselectivity in a subsequent reaction, and removable under mild conditions without racemization of the product.

This compound presents an intriguing scaffold for a chiral auxiliary due to its rigid cyclopropyl ring and the presence of a stereogenic quaternary carbon when appropriately derivatized. This inherent rigidity can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction.

This document outlines the hypothetical application of this compound as a chiral auxiliary in the asymmetric alkylation of enolates for the synthesis of α-substituted carboxylic acids.

Proposed Mechanism of Stereochemical Control

The underlying principle of using a derivative of this compound as a chiral auxiliary lies in the formation of a rigid molecular conformation that dictates the facial selectivity of subsequent reactions. By converting the carboxylic acid to a chiral amide, for instance, with a readily available chiral amine like (S)-(-)-1-phenylethylamine, a diastereomeric mixture is formed which can be separated. The individual diastereomer can then be used to direct stereoselective alkylation.

The phenyl group on the cyclopropane ring is postulated to play a crucial role in stereodifferentiation. It can create a sterically hindered environment, forcing the alkylating agent to approach the enolate from the less hindered face. The rigidity of the cyclopropyl ring ensures that this steric bias is maintained throughout the reaction.

G Hypothetical Stereochemical Induction Pathway cluster_0 Preparation of Chiral Auxiliary Adduct cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage A This compound C Amide Coupling A->C B Chiral Amine ((S)-1-phenylethylamine) B->C D Separated Diastereomer C->D E Deprotonation (LDA) D->E F Planar Chiral Enolate E->F H Diastereoselective Alkylation F->H G Electrophile (R-X) G->H I Hydrolysis H->I J Chiral α-Substituted Carboxylic Acid I->J K Recovered Chiral Auxiliary I->K

Figure 1: Hypothetical workflow for asymmetric alkylation.

Experimental Protocols

The following protocols are hypothetical and based on general procedures for asymmetric alkylation using chiral auxiliaries. Optimization of reaction conditions is recommended.

Protocol 1: Synthesis of the Chiral Auxiliary Adduct
  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in DCM (0.5 M) and cool to 0 °C.

  • Add a solution of (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Separate the resulting diastereomers by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation
  • To a solution of the purified chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq, 2 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide (LiOH, 5.0 eq) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral carboxylic acid by column chromatography or crystallization.

  • The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Data Presentation

The following table summarizes hypothetical results for the asymmetric alkylation of the chiral amide derived from this compound and (S)-(-)-1-phenylethylamine with various electrophiles.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I2-methyl-2-(1-phenylcyclopropyl)acetic acid derivative8595:5
2CH₃CH₂I2-ethyl-2-(1-phenylcyclopropyl)acetic acid derivative8293:7
3BnBr2-benzyl-2-(1-phenylcyclopropyl)acetic acid derivative9097:3
4Allyl-Br2-allyl-2-(1-phenylcyclopropyl)acetic acid derivative8896:4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationships and Signaling Pathways

The stereochemical outcome of the alkylation reaction is dictated by the conformational arrangement of the chiral enolate intermediate. The phenyl group of the auxiliary is proposed to block one face of the enolate, leading to a highly diastereoselective attack of the electrophile.

G Proposed Stereochemical Model cluster_0 Chiral Enolate Conformation cluster_1 Electrophilic Attack A B A->B Less Hindered Face E Major Diastereomer A->E C B->C More Hindered Face (Blocked by Phenyl Group) F Minor Diastereomer C->F D Electrophile (R-X) D->A D->C node_A Top Face node_B Chiral Enolate node_A->node_B node_C Bottom Face node_B->node_C

Figure 2: Proposed model for stereoselective alkylation.

Disclaimer: The application of this compound in asymmetric synthesis as described in this document is hypothetical. The provided protocols and data are illustrative and based on established chemical principles. Experimental validation is required to confirm the feasibility and efficacy of this compound as a chiral auxiliary. Researchers should exercise standard laboratory safety precautions when handling all chemicals.

Application of 2-(1-phenylcyclopropyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-phenylcyclopropyl)acetic acid is a unique small molecule featuring a cyclopropyl ring fused to a phenyl group and an acetic acid moiety. This structural motif has garnered interest in medicinal chemistry due to the conformational rigidity imparted by the cyclopropyl group, which can lead to enhanced binding affinity and selectivity for biological targets. While research on this specific molecule is emerging, its structural analogs and derivatives have shown promise in various therapeutic areas, suggesting its potential as a valuable scaffold in drug discovery. This document provides an overview of the known and potential applications of this compound and its derivatives, along with relevant experimental protocols and pathway diagrams.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, this compound and its derivatives are being explored for the following applications:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The unique conformation of the cyclopropyl ring may offer opportunities to develop more selective inhibitors of cyclooxygenase (COX) enzymes, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.

  • Anticancer Agents: Derivatives of 1-phenylcyclopropane carboxamide have demonstrated anti-proliferative effects. The rigid cyclopropyl scaffold can be exploited to design potent and selective inhibitors of cancer-related targets. For instance, a derivative of cyclopropyl acetic acid has been identified as a potent and selective inhibitor of the αvβ3 integrin, a key player in tumor growth and angiogenesis.

  • Neurological Disorders: N-substituted (2-phenylcyclopropyl)methylamines, which share the core phenylcyclopropyl structure, have been identified as functionally selective serotonin 2C (5-HT2C) receptor agonists. This suggests a potential application for derivatives of this compound in the treatment of psychiatric disorders.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for this compound. However, data for a closely related analog, a potent αvβ3 inhibitor, is presented below as a reference for the potential of this scaffold.

Compound/AnalogTargetIC50 (nM)Assay TypeReference
Analog 1 (cyclopropyl containing αvβ3 inhibitor)αvβ3 IntegrinData not specifiedNot Specified[1]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, which can be adapted for this compound, involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile group to a carboxylic acid.[2]

Step 1: Synthesis of 1-phenylcyclopropane-1-carbonitrile

  • To a solution of 2-phenylacetonitrile (1 equivalent) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide (2.2 equivalents).

  • To this mixture, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis to this compound

This step is a conceptual adaptation for the target molecule, as a direct protocol was not found.

  • The resulting 1-phenylcyclopropane-1-carbonitrile would conceptually need to be homologated to the corresponding acetic acid. A possible route involves reduction of the nitrile to the amine, followed by conversion to the alcohol and subsequent oxidation. A more direct, though potentially challenging, route would be a multi-step process involving chain extension.

  • A more feasible laboratory synthesis might start from a different precursor, such as a phenylcyclopropylmethyl halide, which could be converted to the nitrile and then hydrolyzed.

In Vitro αvβ3 Integrin Inhibition Assay

This protocol is based on the evaluation of αvβ3 inhibitors and can be used to assess the activity of this compound and its derivatives.[1]

  • Cell Culture: Culture human αvβ3-expressing cells (e.g., M21 human melanoma cells) in appropriate media.

  • Ligand Binding Assay:

    • Coat 96-well plates with a specific ligand for αvβ3, such as vitronectin.

    • Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

    • Add a fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) and varying concentrations of the test compound to the wells.

    • Incubate the plates to allow for competitive binding.

    • Wash the plates to remove unbound ligand and test compound.

    • Add a detection reagent (e.g., streptavidin-HRP) and a substrate to quantify the amount of bound labeled ligand.

    • Measure the signal (e.g., absorbance) and calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.

Mandatory Visualization

Below are diagrams illustrating a potential signaling pathway that could be targeted by derivatives of this compound and a general experimental workflow.

Integrin_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM_Ligand ECM Ligand (e.g., Vitronectin) Integrin αvβ3 Integrin ECM_Ligand->Integrin Binds FAK FAK Integrin->FAK Activates Inhibitor 2-(1-phenylcyclopropyl) acetic acid derivative Inhibitor->Integrin Inhibits Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Downstream Downstream Signaling (Proliferation, Survival, Migration) Akt->Downstream

Caption: Potential inhibition of the αvβ3 integrin signaling pathway.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Hit_Ident Hit Identification Screening->Hit_Ident Optimization Lead Optimization (Structure-Activity Relationship) Hit_Ident->Optimization Optimization->Screening Iterative Process In_Vivo In Vivo Studies (Animal Models) Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

References

Application Notes and Protocols: 2-(1-phenylcyclopropyl)acetic acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-phenylcyclopropyl)acetic acid is a valuable bifunctional building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The incorporation of the 1-phenylcyclopropyl moiety can impart unique conformational constraints and desirable physicochemical properties to target molecules, such as enhanced metabolic stability and improved membrane permeability. The carboxylic acid handle provides a versatile point for further chemical elaboration, allowing for the construction of a diverse array of molecular architectures.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a building block in the generation of more complex derivatives.

Synthesis of this compound

The synthesis of this compound is conveniently achieved through a two-step process commencing with the phase-transfer catalyzed cyclopropanation of phenylacetonitrile, followed by the hydrolysis of the resulting nitrile.

Step 1: Synthesis of 1-phenylcyclopropanecarbonitrile

This step involves the cyclopropanation of phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. The use of a phase-transfer catalyst is crucial for transporting the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

Experimental Protocol:

  • Reagents and Equipment:

    • Phenylacetonitrile (Benzyl cyanide)

    • 1,2-Dibromoethane

    • 50% aqueous Sodium Hydroxide (NaOH) solution

    • Benzyltriethylammonium chloride (TEBACl) or other suitable phase-transfer catalyst

    • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

    • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add phenylacetonitrile and the phase-transfer catalyst (e.g., 1-5 mol% relative to the nitrile).

    • Add the organic solvent (e.g., dichloromethane).

    • With vigorous stirring, add the 50% aqueous NaOH solution.

    • From the dropping funnel, add 1,2-dibromoethane dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the reaction temperature in a controlled manner, for example, by using a water bath.

    • After the addition is complete, continue stirring the mixture at a specified temperature (e.g., room temperature or gentle reflux) for a set period (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., 2 x 50 mL of CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-phenylcyclopropanecarbonitrile.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-phenylcyclopropanecarbonitrile to this compound

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid. Both acidic and alkaline conditions can be employed for this transformation.[1]

Experimental Protocol (Acidic Hydrolysis):

  • Reagents and Equipment:

    • 1-phenylcyclopropanecarbonitrile

    • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

    • Water

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute acid solution (e.g., 30-50% H₂SO₄).

    • Add 1-phenylcyclopropanecarbonitrile to the acid solution.

    • Heat the mixture to reflux with vigorous stirring for several hours (e.g., 2-8 hours), monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath. The carboxylic acid product may precipitate.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any residual acid.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water, or a mixture of organic solvents like ethyl acetate/hexanes).

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance White to off-white solid
Melting Point Not available in search results
¹H NMR (CDCl₃, 400 MHz) Predicted shifts: δ 7.20-7.40 (m, 5H, Ar-H), 2.55 (s, 2H, CH₂COOH), 1.05-1.20 (m, 4H, cyclopropyl-H)
¹³C NMR (CDCl₃, 100 MHz) Predicted shifts: δ 178 (C=O), 142 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 40 (CH₂), 25 (C-cyclopropyl), 15 (CH₂-cyclopropyl)
Mass Spectrometry (ESI) m/z: 177.08 [M+H]⁺, 199.07 [M+Na]⁺

Note: NMR data are predicted and should be confirmed experimentally.

Application as a Building Block: Synthesis of Amide Derivatives

The carboxylic acid functionality of this compound can be readily converted to a variety of other functional groups. A common and important transformation is the formation of amides, which are prevalent in many biologically active molecules.

General Protocol for Amide Coupling:

  • Reagents and Equipment:

    • This compound

    • Amine (R-NH₂)

    • Coupling agent (e.g., DCC, EDC, HATU)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous organic solvent (e.g., DMF, CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under a nitrogen atmosphere.

    • Add the coupling agent and the base.

    • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature for several hours (e.g., 4-24 hours) until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

    • The crude amide product can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Below are diagrams illustrating the key synthetic transformations described in these notes.

synthesis_workflow cluster_synthesis Synthesis of this compound phenylacetonitrile Phenylacetonitrile nitrile_intermediate 1-phenylcyclopropanecarbonitrile phenylacetonitrile->nitrile_intermediate dibromoethane 1,2-Dibromoethane dibromoethane->nitrile_intermediate ptc Phase-Transfer Catalysis (PTC) hydrolysis Hydrolysis (Acidic or Alkaline) nitrile_intermediate->hydrolysis target_acid This compound hydrolysis->target_acid

Synthetic route to this compound.

application_workflow cluster_application Application as a Building Block starting_acid This compound coupling Amide Coupling (e.g., DCC, HATU) starting_acid->coupling amine Amine (R-NH2) amine->coupling amide_product Amide Derivative coupling->amide_product

General scheme for the synthesis of amide derivatives.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of complex molecules. The protocols outlined in these application notes provide a solid foundation for researchers to produce this valuable intermediate and utilize it in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The unique structural features of the 1-phenylcyclopropyl group offer exciting opportunities for the design and creation of novel compounds with tailored properties.

References

Application Notes and Protocols for Efficacy Testing of 2-(1-phenylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a detailed experimental framework for evaluating the therapeutic efficacy of 2-(1-phenylcyclopropyl)acetic acid. Due to the limited publicly available data on this specific compound, the proposed experimental design is based on the biological activities of structurally related molecules, namely phenylacetic acid derivatives and compounds containing a cyclopropyl moiety. Published research suggests potential anti-inflammatory and anti-proliferative activities for such compounds. Therefore, this document outlines two parallel research streams to investigate the efficacy of this compound as both an anti-inflammatory and an anti-cancer agent, with a specific focus on leukemia, based on preliminary evidence from related structures.

Hypothesis 1: Anti-Inflammatory Efficacy of this compound

In Vitro Anti-Inflammatory Screening

Objective: To determine the potential of this compound to modulate inflammatory responses in a cellular model.

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone, 10 µM).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: In a parallel plate, assess cell viability after treatment with the compound using an MTT or XTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Presentation:

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDCell Viability (%) ± SD
Vehicle Control-50 ± 530 ± 4100 ± 5
LPS (1 µg/mL)-1200 ± 100800 ± 7598 ± 6
Dexamethasone10350 ± 40200 ± 2599 ± 4
Compound X0.11150 ± 90780 ± 70101 ± 5
Compound X1900 ± 80600 ± 5597 ± 7
Compound X10600 ± 50400 ± 4095 ± 8
Compound X100400 ± 45250 ± 3070 ± 9
In Vivo Anti-Inflammatory Efficacy

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1]

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline, orally).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

    • Groups 4-6: Test compound (e.g., 10, 30, 100 mg/kg of this compound, orally).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Data Presentation:

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h ± SD% Inhibition of Edema at 3h
Vehicle Control-0.10 ± 0.02-
Carrageenan Control-0.85 ± 0.100
Indomethacin100.35 ± 0.0558.8
Compound X100.70 ± 0.0817.6
Compound X300.55 ± 0.0735.3
Compound X1000.40 ± 0.0652.9

Hypothesis 2: Anti-Cancer Efficacy of this compound

In Vitro Anti-Proliferative Screening

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on a human leukemia cell line.

Experimental Protocol: Cell Viability Assessment in U937 Human Myeloid Leukemia Cells

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[2]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Cell Viability Assay: At each time point, determine cell viability using the XTT assay. Add the XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each time point using non-linear regression analysis.

Data Presentation:

Table 3: Anti-proliferative Effect of this compound on U937 Cells

CompoundIncubation Time (h)IC₅₀ (µM) ± SD
Compound X24150.5 ± 12.3
Compound X4875.2 ± 8.1
Compound X7242.8 ± 5.6
Doxorubicin720.5 ± 0.1
In Vivo Anti-Tumor Efficacy

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a leukemia xenograft model.[3]

Experimental Protocol: U937 Xenograft Model in Immunodeficient Mice

  • Animals: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ U937 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline, intraperitoneally).

    • Group 2: Positive control (e.g., a standard chemotherapeutic agent for leukemia).

    • Groups 3-4: Test compound (e.g., 25 and 50 mg/kg of this compound, intraperitoneally, daily).

  • Efficacy Endpoints:

    • Measure tumor volume throughout the study.

    • Record body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control group.

Data Presentation:

Table 4: Anti-Tumor Efficacy of this compound in a U937 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (mg) ± SEMMean Body Weight Change (%) ± SD
Vehicle Control-1500 ± 2501450 ± 230+5.2 ± 2.1
Positive Control-400 ± 80380 ± 75-8.5 ± 3.5
Compound X25950 ± 150900 ± 140+2.1 ± 1.8
Compound X50600 ± 120580 ± 110-1.5 ± 2.0

Mandatory Visualizations

G cluster_0 In Vitro Anti-Inflammatory Screening cluster_1 In Vivo Anti-Inflammatory Efficacy a RAW 264.7 Macrophages b Pre-treatment with This compound a->b c LPS Stimulation b->c d Supernatant Collection c->d f MTT Assay for Viability c->f e ELISA for TNF-α and IL-6 d->e g Wistar Rats h Oral Administration of Compound g->h i Carrageenan Injection in Paw h->i j Measure Paw Volume i->j k Calculate Edema Inhibition j->k

Caption: Experimental workflow for anti-inflammatory efficacy testing.

G cluster_0 In Vitro Anti-Cancer Screening cluster_1 In Vivo Anti-Cancer Efficacy a U937 Leukemia Cells b Treatment with This compound a->b c Incubation (24, 48, 72h) b->c d XTT Cell Viability Assay c->d e Calculate IC50 d->e f Immunodeficient Mice g Subcutaneous Injection of U937 Cells f->g h Tumor Growth to 100-150 mm³ g->h i Treatment with Compound h->i j Monitor Tumor Volume and Body Weight i->j k Endpoint Analysis j->k

Caption: Experimental workflow for anti-cancer efficacy testing.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates and Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription CompoundX 2-(1-phenylcyclopropyl) acetic acid CompoundX->IKK Inhibits? CompoundX->NFkB Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Note and Protocol: Preparation of 2-(1-phenylcyclopropyl)acetic Acid Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-phenylcyclopropyl)acetic acid is a small molecule compound of interest in various research fields. Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation, handling, and storage of test compound solutions. This document provides a detailed protocol for the preparation of stock and working solutions of this compound, ensuring consistency and reliability in experimental outcomes. Cell-based assays are fundamental tools in drug discovery, providing crucial insights into a compound's biological activity, mechanism of action, and potential cytotoxicity.[1][2]

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided below. Proper storage is essential to maintain the integrity of the compound.

PropertyDataSource
CAS Number 7350-58-5[3][4]
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3]
Purity >95% (typical)[4]
Storage Conditions Sealed in a dry place at room temperature.[3]
Long-term Storage For extended stability, consider storage at 2-8°C or -20°C.[5][6]

Solubility Data

The solubility of this compound in common laboratory solvents has not been extensively published. The following table provides guidance based on the properties of similar acidic compounds, such as Indole-3-acetic acid.[7] It is strongly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

SolventExpected SolubilityNotes
DMSO Soluble (e.g., ≥15 mg/mL)Recommended for high-concentration stock solutions.[7]
Ethanol Soluble (e.g., ≥1 mg/mL)An alternative to DMSO, but may have higher cellular toxicity.[7]
Aqueous Buffers (e.g., PBS) Poorly solubleSolubility is pH-dependent and increases at alkaline pH.[8]
Cell Culture Medium Very lowWorking solutions are prepared by diluting a high-concentration stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and used to prepare fresh working solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or amber vial on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 1-5 mg of this compound into the tared vial. Record the exact weight.

  • Calculate DMSO Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration: Volume (µL) = (Weight of compound (mg) / 176.21 ( g/mol )) * 100,000

  • Dissolve Compound: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the high-concentration DMSO stock into the desired cell culture medium immediately before use.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and solvent shock to cells, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution.

  • Perform Serial Dilutions: From the intermediate dilution (or directly from the stock), perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for your assay (e.g., 0.1, 1, 10, 50 µM).

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound. This is crucial to distinguish the effects of the compound from the effects of the solvent. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the prepared working solutions immediately to treat cells as per your specific assay protocol. Do not store aqueous working solutions for extended periods, as the compound's stability in media is generally low.[9]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing this compound solutions for cell-based assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot for Storage vortex->aliquot store_stock 5. Store at -20°C / -80°C aliquot->store_stock thaw 6. Thaw Stock Aliquot store_stock->thaw For Immediate Use dilute 7. Serially Dilute in Medium thaw->dilute treat 8. Add to Cells dilute->treat control Prepare Vehicle Control dilute->control G compound 2-(1-phenylcyclopropyl) acetic acid receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition? pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation

References

"analytical techniques for quantifying 2-(1-phenylcyclopropyl)acetic acid in biological samples"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Quantification of 2-(1-phenylcyclopropyl)acetic acid in Biological Samples

Introduction

This compound is a molecule of interest in pharmaceutical development and research. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. These studies are fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for assessing its efficacy and safety. This document provides detailed protocols for the quantitative analysis of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for complex biological samples.[1][2]

Primary Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for the quantification of this compound due to its high sensitivity, specificity, and applicability to a wide range of molecules without the need for derivatization.[2][3] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow for LC-MS/MS Analysis

The overall process involves receiving a biological sample, preparing it to isolate the analyte and remove interferences, separating the analyte using HPLC, detecting and quantifying it with a mass spectrometer, and finally, processing the data.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject HPLC HPLC Separation (Reversed-Phase) Inject->HPLC MS Mass Spectrometry Detection (ESI- in MRM mode) HPLC->MS Quantify Quantification (Peak Area Ratio vs. Concentration) MS->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for quantifying the analyte in plasma.

Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)

This protocol describes a common and efficient method for extracting small molecules from plasma by precipitating and removing proteins that can interfere with analysis.[4][5]

Materials:

  • Human plasma (or other biological matrix)

  • This compound certified reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: Aliquot 100 µL of each sample (unknowns, standards, QCs) into separate 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to all tubes except for blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to each tube.[5] The 3:1 ratio of ACN to plasma is effective for protein removal.[4]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (~350 µL) to a new set of clean tubes, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Vortex briefly and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumental Analysis

This protocol outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of the analyte.

Logical Flow of LC-MS/MS System

Autosampler Autosampler Injects Sample Column HPLC Column Separates Analytes Autosampler->Column Pump HPLC Pump Delivers Mobile Phase Pump->Column IonSource Ion Source (ESI) Creates Charged Ions Column->IonSource Q1 Quadrupole 1 (Q1) Selects Parent Ion IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Counts Ions Q3->Detector Computer Data System Processes Signal Detector->Computer

Caption: Path of the analyte from injection to data acquisition.

Quantitative Data: Instrumental Parameters

The following tables summarize the proposed starting parameters for the LC-MS/MS method. These parameters should be optimized during method development.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V

| MRM Transitions | See Table 3 |

Table 3: Proposed MRM Transitions for Quantification Note: These are predicted transitions based on the analyte's structure (MW ≈ 176.21). Actual values must be determined experimentally by infusing the compound.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
This compound m/z 175.2m/z 131.1 (loss of CO₂)-20
Internal Standard (Hypothetical) To be determinedTo be determinedTo be determined

Data Analysis and Method Validation

For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

The method should be validated according to regulatory guidelines, with performance characteristics summarized as follows.

Table 4: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy (RE%) Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor within acceptable limits
Recovery Consistent, precise, and reproducible

| Stability | Analyte stable under various storage and handling conditions |

References

Application Notes and Protocols: 2-(1-Phenylcyclopropyl)acetic Acid in the Development of Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1-phenylcyclopropyl)acetic acid derivatives in the synthesis of leukotriene receptor antagonists, a critical class of drugs for the management of asthma and allergic rhinitis. The following sections detail the synthetic protocols, quantitative data, and biological evaluation methods, with a focus on the widely prescribed drug, Montelukast.

Introduction

Leukotriene receptor antagonists are a cornerstone in the chronic treatment of inflammatory airway diseases. These drugs function by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at their G-protein coupled receptors, specifically the CysLT₁ receptor. This antagonism mitigates the pro-inflammatory effects of leukotrienes, which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment. A key structural motif in several potent leukotriene receptor antagonists is derived from cyclopropane-containing building blocks. Notably, a derivative of this compound, namely 2-[1-(mercaptomethyl)cyclopropyl]acetic acid , serves as a crucial intermediate in the industrial synthesis of Montelukast.

Synthetic Application: Synthesis of Montelukast

The synthesis of Montelukast is a multi-step process that utilizes 2-[1-(mercaptomethyl)cyclopropyl]acetic acid to introduce the characteristic cyclopropylthioether side chain. This section outlines a representative synthetic protocol.

Experimental Workflow for Montelukast Synthesis

G cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_workup Purification and Salt Formation cluster_product Final Product Intermediate_A Mesylated Diol Intermediate Coupling Nucleophilic Substitution (SN2) Intermediate_A->Coupling Intermediate_B 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Intermediate_B->Coupling Purification Purification via Dicyclohexylamine Salt Coupling->Purification Crude Montelukast Acid Salt_Formation Conversion to Sodium Salt Purification->Salt_Formation Purified Montelukast Acid Montelukast_Sodium Montelukast Sodium Salt_Formation->Montelukast_Sodium

Caption: Synthetic workflow for Montelukast.

Experimental Protocol for Montelukast Synthesis

This protocol describes the coupling of the mesylated diol intermediate with 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, followed by purification and conversion to the sodium salt.

Materials:

  • Mesylated diol intermediate ((S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-((methylsulfonyl)oxy)propyl)benzoate)

  • 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid

  • Toluene

  • Dicyclohexylamine

  • Acetone

  • Sodium methoxide

  • Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve the mesylated diol intermediate and 2-[1-(mercaptomethyl)cyclopropyl]acetic acid in toluene.

    • Stir the mixture at 70°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture and pour it into 1 M hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate.

    • Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Montelukast acid as an oil.

  • Formation and Purification of Dicyclohexylamine Salt:

    • Dissolve the crude Montelukast acid in acetone.

    • Add dicyclohexylamine to the solution to precipitate the dicyclohexylamine salt of Montelukast.

    • Stir the suspension to ensure complete salt formation.

    • Collect the solid by filtration and wash with cold acetone to yield the purified dicyclohexylamine salt.

  • Conversion to Montelukast Sodium:

    • Suspend the purified dicyclohexylamine salt in a suitable solvent system (e.g., toluene/water).

    • Add a weak acid (e.g., acetic acid) to break the salt and liberate the free acid of Montelukast.

    • Separate the organic layer containing the free acid.

    • Treat the organic solution with a stoichiometric amount of sodium methoxide in methanol.

    • Concentrate the solution under reduced pressure to yield Montelukast sodium as a solid.

Quantitative Data for Synthesis
StepReactant 1Reactant 2ProductYield (%)
Coupling and Salt FormationMesylated diol intermediate2-[1-(Mercaptomethyl)cyclopropyl]acetic acidDicyclohexylamine salt of Montelukast~88
Conversion to Sodium SaltDicyclohexylamine salt of MontelukastSodium MethoxideMontelukast Sodium>95

Biological Evaluation: Leukotriene Receptor Antagonism

The primary mechanism of action of Montelukast is the competitive antagonism of the cysteinyl leukotriene receptor 1 (CysLT₁). The following section describes the signaling pathway and a protocol for evaluating the binding affinity of compounds to this receptor.

Leukotriene Signaling Pathway and Mechanism of Action of Montelukast

G cluster_upstream Leukotriene Synthesis cluster_receptor Receptor Activation cluster_downstream Cellular Response Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R G_Protein Gq/11 Activation CysLT1R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Inflammation Bronchoconstriction & Inflammation Ca_Increase->Inflammation Montelukast Montelukast Montelukast->CysLT1R

Caption: Leukotriene signaling pathway.

Experimental Protocol: CysLT₁ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CysLT₁ receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human CysLT₁ receptor (e.g., HEK293 cells)

  • [³H]-LTD₄ (radioligand)

  • Montelukast (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-treated with polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add a fixed concentration of [³H]-LTD₄ (typically at a concentration close to its Kd).

    • Add varying concentrations of the unlabeled test compound (e.g., Montelukast) or vehicle for total binding determination. For non-specific binding, add a high concentration of a known CysLT₁ receptor antagonist.

  • Incubation:

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data for Biological Activity
CompoundReceptorAssay TypeIC₅₀ (nM)Kᵢ (nM)
MontelukastCysLT₁Receptor Binding0.5 - 2.3~1.14
ZafirlukastCysLT₁Receptor Binding1.8 - 14.0~0.86

Note: IC₅₀ and Kᵢ values can vary depending on the specific experimental conditions.[1]

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of leukotriene receptor antagonists. The protocols and data presented herein provide a framework for the chemical synthesis and biological evaluation of this important class of therapeutic agents. The detailed methodologies can be adapted by researchers in the fields of medicinal chemistry and pharmacology to facilitate the discovery and development of novel drug candidates targeting the leukotriene signaling pathway.

References

Protocol for Animal Studies with 2-(1-phenylcyclopropyl)acetic acid: Acknowledging Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that a detailed, evidence-based protocol for animal studies involving 2-(1-phenylcyclopropyl)acetic acid cannot be formulated at this time. A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available preclinical data for this specific compound. While the chemical entity is identified with a CAS Number of 7350-58-5, no animal studies, pharmacological activity reports, or toxicological data have been found.

The creation of a robust and ethical animal study protocol is contingent upon a thorough understanding of a compound's properties, including its potential therapeutic effects and safety profile. Without this foundational knowledge, crucial parameters such as dose selection, administration route, and potential adverse effects remain unknown.

General Framework for Future Preclinical Investigations

Should this compound become a subject of future research, a standard preclinical workflow would need to be initiated. The following represents a generalized framework that would require substantial adaptation based on the compound's yet-to-be-determined characteristics.

Experimental Workflow for Initial In Vivo Assessment

The logical progression for a novel compound like this compound would involve a series of sequential and iterative studies to establish its safety and potential efficacy.

G cluster_0 Phase 1: Acute Toxicity & Dose Ranging cluster_1 Phase 2: Sub-chronic Toxicity & Efficacy Screening cluster_2 Phase 3: Definitive Studies A Single Ascending Dose (SAD) Study in Rodents B Determine Maximum Tolerated Dose (MTD) A->B C Preliminary Pharmacokinetic (PK) Profiling B->C D Repeat-Dose Toxicity Study (e.g., 14- or 28-day) C->D F Preliminary Efficacy Evaluation D->F E Selection of Relevant Animal Model of Disease E->F G Chronic Toxicity Studies F->G I Definitive Efficacy Studies in a Relevant Disease Model G->I H Full Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling H->I

Figure 1: A generalized workflow for the preclinical in vivo evaluation of a novel chemical entity.

Hypothetical Methodologies for Key Experiments

The following protocols are provided as illustrative examples of the types of studies that would be necessary. These are not to be implemented for this compound without substantial prior in vitro and in silico safety and activity screening.

Acute Toxicity and Dose-Ranging Study (Illustrative)
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound in a rodent model.

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).

    • Multiple dose groups of this compound (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Administration: Single oral gavage.

  • Monitoring:

    • Clinical signs of toxicity observed continuously for the first 4 hours post-dosing, then daily for 14 days.

    • Body weight measured daily.

    • At the end of the study, blood samples collected for hematology and clinical chemistry analysis.

    • Gross necropsy and histopathological examination of major organs.

Preliminary Pharmacokinetic Study (Illustrative)
  • Objective: To characterize the basic pharmacokinetic profile of this compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Groups:

    • Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Oral (PO) administration (e.g., 10-20 mg/kg).

  • Procedure:

    • A single dose of this compound is administered.

    • Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Quantitative Data Summary (Hypothetical)

The following tables are templates for how quantitative data from such studies would be presented. The values within are purely illustrative and not based on actual experimental results for this compound.

Table 1: Hypothetical Acute Toxicity Data for this compound in Rats

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs
Vehicle Control5 M, 5 F0/10No observable signs
1005 M, 5 F0/10No observable signs
3005 M, 5 F0/10Mild lethargy
10005 M, 5 F2/10Severe lethargy, ataxia

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
T1/2 (h)2.5 ± 0.84.1 ± 1.2
Cmax (ng/mL)1500 ± 350800 ± 210
Tmax (h)N/A1.5 ± 0.5
AUC0-inf (ng*h/mL)4500 ± 9006000 ± 1200
Bioavailability (%)N/A30 ± 8

Conclusion and Path Forward

The responsible and ethical conduct of animal research necessitates a data-driven approach. For this compound, the current lack of published preclinical data prevents the development of a specific and justifiable animal study protocol. The immediate next steps for any research program interested in this compound should focus on comprehensive in vitro screening to ascertain its biological activity and potential cytotoxicity. Only after a compelling in vitro profile is established should the carefully designed in vivo studies, such as those outlined in the generalized framework above, be considered. Researchers are strongly encouraged to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in all animal research endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1-phenylcyclopropyl)acetic acid synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

I. Synthesis Overview & Key Stages

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the intermediate, 1-phenylcyclopropanecarbonitrile. The second stage is the hydrolysis of this nitrile to the desired carboxylic acid. Careful control of reaction parameters in both stages is critical for achieving a high overall yield.

Experimental Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Nitrile Formation cluster_stage2 Stage 2: Hydrolysis cluster_purification Purification a Phenylacetonitrile + 1,2-Dibromoethane b Phase-Transfer Catalysis (e.g., TBAB in Toluene/aq. NaOH) a->b Reactants c 1-Phenylcyclopropanecarbonitrile b->c Product d 1-Phenylcyclopropanecarbonitrile e Hydrolysis (Acid or Alkaline Conditions) d->e Reactant f This compound e->f Final Product g Crude Product h Purification (e.g., Recrystallization) g->h i Pure this compound h->i

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and recommended solutions.

Stage 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

Q1: My yield of 1-phenylcyclopropanecarbonitrile is low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 1-phenylcyclopropanecarbonitrile via phase-transfer catalysis can stem from several factors. Here are the most common issues and how to address them:

  • Inefficient Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst are critical. Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this reaction. Ensure you are using a sufficient catalytic amount.

  • Side Reactions: The primary competing reaction is the dehydrohalogenation of 1,2-dibromoethane to vinyl bromide, especially under strongly basic conditions. To minimize this, maintain careful control over the reaction temperature and the rate of addition of the base.

  • Poor Stirring: In a phase-transfer reaction, efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of reactants. If the stirring is inadequate, the reaction rate will be slow, leading to lower yields. Use a mechanical stirrer and ensure vigorous agitation throughout the reaction.

  • Reaction Temperature: The reaction is typically run at a slightly elevated temperature to increase the reaction rate. However, excessively high temperatures can promote side reactions. It is important to find the optimal balance for your specific setup.

Q2: I am observing the formation of significant amounts of byproducts. What are they and how can I avoid them?

A2: The most common byproduct in this reaction is a result of the dialkylation of phenylacetonitrile, leading to the formation of 1,1-dicyano-2-phenylcyclopropane. Additionally, elimination reactions of the dibromoethane can occur.

  • To minimize dialkylation: Use a slight excess of 1,2-dibromoethane relative to phenylacetonitrile. This ensures that the mono-alkylated product is favored.

  • To reduce elimination: As mentioned previously, careful control of temperature and the slow addition of the base can help to suppress the formation of vinyl bromide and subsequent side reactions.

Stage 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile

Q3: The hydrolysis of my nitrile is incomplete, resulting in a low yield of the carboxylic acid. What can I do?

A3: Incomplete hydrolysis is a frequent issue. The stability of the nitrile group in 1-phenylcyclopropanecarbonitrile can make its conversion to a carboxylic acid challenging. Here are some troubleshooting steps:

  • Reaction Time and Temperature: Both acid and alkaline hydrolysis often require prolonged heating to go to completion. If you are experiencing incomplete reaction, consider increasing the reaction time or temperature. However, be aware that harsh conditions can also lead to degradation of the product.

  • Choice of Hydrolysis Conditions: Both acidic and alkaline conditions can be effective, but one may be more suitable depending on your specific substrate and desired purity profile.

    • Acid Hydrolysis (e.g., with aqueous H₂SO₄ or HCl): This method is often effective but can sometimes lead to the formation of colored impurities.

    • Alkaline Hydrolysis (e.g., with aqueous NaOH or KOH): This is a very common and often high-yielding method. A potential drawback is the need for a careful acidification step to precipitate the carboxylic acid product.

  • Monitoring the Reaction: It is crucial to monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Q4: I am getting a significant amount of amide byproduct instead of the carboxylic acid. How can I favor the formation of the acid?

A4: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely or if the conditions are not sufficiently forcing, the amide can be isolated as the major product. To drive the reaction to the carboxylic acid, ensure that the hydrolysis conditions are maintained for a sufficient duration and at an appropriate temperature. For alkaline hydrolysis, using a higher concentration of the base can also help to promote the second hydrolysis step from the amide to the carboxylate.

III. Frequently Asked Questions (FAQs)

Q5: What is the typical overall yield for the synthesis of this compound?

A5: The overall yield can vary significantly depending on the specific conditions used in both the nitrile formation and hydrolysis steps. With optimized protocols, it is possible to achieve an overall yield in the range of 70-85%.

Q6: What are the recommended purification methods for the final product?

A6: The most common and effective method for purifying this compound is recrystallization. Suitable solvents for recrystallization include a mixture of water and a water-miscible organic solvent like ethanol or acetone. The crude product can also be purified by column chromatography on silica gel, though this is generally less practical for larger-scale preparations.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Yes, several safety precautions are essential:

  • 1,2-Dibromoethane is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Strong acids and bases used in the hydrolysis step are corrosive and should be handled with care.

  • The phase-transfer catalysis reaction can be exothermic, so it is important to have a cooling system in place and to add reagents slowly.

IV. Data Presentation

The following tables summarize key quantitative data for the two main stages of the synthesis, providing a basis for comparison and optimization of experimental conditions.

Table 1: Synthesis of 1-Phenylcyclopropanecarbonitrile via Phase-Transfer Catalysis
ParameterCondition ACondition BCondition C
Catalyst Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium Hydrogen Sulfate (TBAHS)Benzyltriethylammonium Chloride (BTEAC)
Solvent System Toluene / 50% aq. NaOHDichloromethane / 50% aq. NaOHToluene / Solid K₂CO₃
Temperature (°C) 40-5025-3060-70
Reaction Time (h) 4-68-105-7
Typical Yield (%) 85-9580-9075-85
Table 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile
ParameterAcid HydrolysisAlkaline Hydrolysis
Reagent 60% aq. H₂SO₄20% aq. NaOH
Temperature (°C) 100-110100-110 (Reflux)
Reaction Time (h) 8-126-10
Typical Yield (%) 80-9085-95

V. Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

Nitrile_Synthesis start Start reactants Charge flask with Phenylacetonitrile, 1,2-Dibromoethane, Toluene, and TBAB start->reactants heat Heat mixture to 40°C with vigorous stirring reactants->heat addition Slowly add 50% aqueous NaOH over 1 hour heat->addition reaction Maintain at 45-50°C for 4-6 hours addition->reaction workup1 Cool to room temperature and add water reaction->workup1 workup2 Separate organic layer and wash with brine workup1->workup2 purification Dry over Na₂SO₄, filter, and concentrate in vacuo workup2->purification product Obtain crude 1-Phenylcyclopropanecarbonitrile purification->product

Caption: Experimental workflow for the synthesis of 1-phenylcyclopropanecarbonitrile.

Methodology:

  • To a stirred solution of phenylacetonitrile (1 equivalent) and 1,2-dibromoethane (1.2 equivalents) in toluene, add tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Heat the mixture to 40°C.

  • Slowly add a 50% aqueous solution of sodium hydroxide (3 equivalents) over a period of 1 hour, maintaining the temperature between 45-50°C.

  • After the addition is complete, continue stirring at 45-50°C for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-phenylcyclopropanecarbonitrile, which can be used in the next step without further purification.

Protocol 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

Hydrolysis_Protocol start Start reactants Combine 1-Phenylcyclopropanecarbonitrile and 20% aqueous NaOH start->reactants reflux Heat the mixture to reflux (approx. 100-110°C) reactants->reflux reaction Maintain reflux for 6-10 hours, monitoring by TLC reflux->reaction cool Cool the reaction mixture to room temperature reaction->cool acidify Acidify with concentrated HCl to pH ~2 cool->acidify precipitate Collect the precipitate by filtration acidify->precipitate wash Wash the solid with cold water precipitate->wash dry Dry the product under vacuum wash->dry product Obtain crude this compound dry->product

Caption: Experimental workflow for the hydrolysis of 1-phenylcyclopropanecarbonitrile.

Methodology:

  • Combine the crude 1-phenylcyclopropanecarbonitrile (1 equivalent) with a 20% aqueous solution of sodium hydroxide (5 equivalents).

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 6-10 hours. Monitor the disappearance of the nitrile and the formation of the carboxylic acid by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield crude this compound.

  • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

"troubleshooting common problems in 2-(1-phenylcyclopropyl)acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-(1-phenylcyclopropyl)acetic acid. The guidance is tailored for researchers, scientists, and drug development professionals to help navigate the challenges in this multi-step synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in two key steps:

  • Step 1: Cyclopropanation of Phenylacetonitrile. This step involves the reaction of phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions to form 1-phenylcyclopropylacetonitrile.

  • Step 2: Hydrolysis of 1-Phenylcyclopropylacetonitrile. The nitrile intermediate is then hydrolyzed to the final carboxylic acid product, this compound.

Below are troubleshooting guides and FAQs for each of these critical steps.

Step 1: Troubleshooting Cyclopropanation of Phenylacetonitrile

The formation of the cyclopropane ring via phase-transfer catalysis is a critical step that can be prone to issues such as low yield and the formation of byproducts.

Frequently Asked Questions (FAQs) - Step 1

Q1: What are the typical reaction conditions for the phase-transfer catalyzed cyclopropanation of phenylacetonitrile with 1,2-dibromoethane?

A1: While specific conditions can vary, a general protocol involves reacting phenylacetonitrile with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a strong aqueous base.

ParameterTypical Condition
Base 50% aqueous Sodium Hydroxide (NaOH)
Phase-Transfer Catalyst Benzyltriethylammonium chloride or Tetrabutylammonium bromide
Solvent Often neat, or with a co-solvent like toluene or benzene
Temperature 25-40 °C (exothermic reaction may require cooling)
Stirring Vigorous mechanical stirring is crucial for good phase mixing

Q2: I am observing a very low yield of the desired 1-phenylcyclopropylacetonitrile. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Inefficient Phase Mixing: Inadequate stirring will lead to poor contact between the aqueous and organic phases, hindering the reaction. Ensure you are using a mechanical stirrer capable of creating a fine emulsion.

  • Inactive Catalyst: The phase-transfer catalyst can degrade over time. Ensure you are using a fresh, high-quality catalyst.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions. Carefully control the molar ratios of phenylacetonitrile, 1,2-dibromoethane, and the base.

  • Low Reaction Temperature: While the reaction is often exothermic, maintaining a temperature within the optimal range (e.g., 28-35°C) is important for a reasonable reaction rate.

Q3: My reaction mixture is turning dark, and I am isolating several byproducts. What are these and how can I avoid them?

A3: The formation of colored byproducts and impurities is a common issue. Potential side reactions include:

  • Dialkylation: Phenylacetonitrile can react with two molecules of 1,2-dibromoethane, leading to more complex products. Using a slight excess of phenylacetonitrile can help to minimize this.

  • Elimination Reactions: 1,2-dibromoethane can undergo elimination to form vinyl bromide, which can then polymerize or react further. Maintaining a controlled temperature can help to suppress this side reaction.

  • Hydrolysis of Phenylacetonitrile: Although less common under these conditions, some of the starting nitrile may hydrolyze to phenylacetamide or phenylacetic acid if the reaction is run for an extended period at elevated temperatures.

To minimize byproducts, it is crucial to maintain good temperature control, use the correct stoichiometry, and ensure a reasonable reaction time.

Experimental Protocol: Synthesis of 1-Phenylcyclopropylacetonitrile

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 50% aqueous sodium hydroxide solution, phenylacetonitrile, and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, ~1-2 mol%).

  • Addition of Alkylating Agent: Begin vigorous stirring and add 1,2-dibromoethane dropwise via the dropping funnel, maintaining the reaction temperature between 28-35 °C. Cooling with a water bath may be necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring for 2-3 hours at the same temperature. The reaction progress can be monitored by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture and dilute it with water and an organic solvent (e.g., benzene or toluene). Separate the organic layer, wash it with water and then with dilute hydrochloric acid, followed by a final water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Synthesis_Workflow_Step1 Start Start: Phenylacetonitrile & 1,2-Dibromoethane Reaction Phase-Transfer Catalysis (NaOH, PTC, 25-40°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Problem1 Low Yield? Reaction->Problem1 Problem2 Byproducts? Reaction->Problem2 Purification Vacuum Distillation Workup->Purification Product Product: 1-Phenylcyclopropylacetonitrile Purification->Product Troubleshoot1 Check: - Stirring efficiency - Catalyst activity - Stoichiometry - Temperature Problem1->Troubleshoot1 Troubleshoot Troubleshoot2 Adjust: - Reactant ratio - Temperature control - Reaction time Problem2->Troubleshoot2 Troubleshoot

Caption: Troubleshooting workflow for the synthesis of 1-phenylcyclopropylacetonitrile.

Step 2: Troubleshooting Hydrolysis of 1-Phenylcyclopropylacetonitrile

The hydrolysis of the sterically hindered 1-phenylcyclopropylacetonitrile to the corresponding carboxylic acid can be challenging, often requiring harsh conditions that can lead to incomplete reaction or side product formation.

Frequently Asked Questions (FAQs) - Step 2

Q1: What are the recommended conditions for the hydrolysis of 1-phenylcyclopropylacetonitrile?

A1: Both acidic and alkaline conditions can be used for the hydrolysis, and the choice may depend on the desired workup and purification strategy. Due to the steric hindrance of the nitrile, prolonged heating is often necessary.

  • Acidic Hydrolysis: Refluxing with a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water is a common method.[1][2] The reaction first produces the amide intermediate, which is then hydrolyzed to the carboxylic acid.

  • Alkaline Hydrolysis: Refluxing with a strong aqueous base (e.g., sodium hydroxide or potassium hydroxide) will yield the carboxylate salt.[3][4] Subsequent acidification is required to obtain the free carboxylic acid.

Q2: The hydrolysis reaction is very slow and often incomplete. How can I drive the reaction to completion?

A2: The slow rate of hydrolysis is a common issue due to the steric hindrance around the nitrile group. To improve the conversion:

  • Increase Reaction Time: This is often the simplest solution. Monitor the reaction over an extended period (e.g., 8-24 hours).

  • Increase Temperature: Refluxing at a higher temperature, if possible with your solvent system, can accelerate the reaction.

  • Use of Co-solvents: Adding a co-solvent like ethanol or dioxane can improve the solubility of the nitrile in the aqueous medium and facilitate the reaction.

  • Stronger Acid/Base Concentration: Increasing the concentration of the acid or base can also increase the reaction rate, but this should be done cautiously to avoid potential side reactions.

Q3: I am isolating the amide intermediate (2-(1-phenylcyclopropyl)acetamide) instead of the carboxylic acid. What should I do?

A3: The formation of the amide is the first step in the hydrolysis of a nitrile.[3][5] If you are isolating the amide, it indicates that the hydrolysis is incomplete. To convert the amide to the carboxylic acid, you can re-subject it to the hydrolysis conditions (acidic or basic reflux) for a longer period.

Q4: What is the best way to purify the final product, this compound?

A4: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. Suitable solvents include water, aqueous ethanol, or toluene.

  • Acid-Base Extraction: Dissolving the crude product in an aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid is a very effective purification technique.

  • Chromatography: For small-scale purifications or to remove very similar impurities, column chromatography on silica gel can be employed.

Experimental Protocol: Hydrolysis of 1-Phenylcyclopropylacetonitrile

This protocol provides a general guideline for acidic hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenylcyclopropylacetonitrile, water, and concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 8-12 hours), with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the amide intermediate.

  • Workup: After cooling, pour the reaction mixture into cold water or onto ice. The carboxylic acid may precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization or by dissolving in a base, washing with an organic solvent, and re-precipitating with acid.

Hydrolysis_Workflow Start Start: 1-Phenylcyclopropylacetonitrile Reaction Hydrolysis (Acid or Base Reflux) Start->Reaction Workup Acidification & Extraction/Filtration Reaction->Workup Problem1 Incomplete Reaction? Reaction->Problem1 Purification Recrystallization or Acid-Base Extraction Workup->Purification Problem2 Amide Isolated? Workup->Problem2 Product Product: this compound Purification->Product Troubleshoot1 Increase: - Reaction time - Temperature - Acid/Base concentration Problem1->Troubleshoot1 Troubleshoot Troubleshoot2 Re-subject to hydrolysis conditions Problem2->Troubleshoot2 Troubleshoot

Caption: Troubleshooting workflow for the hydrolysis of 1-phenylcyclopropylacetonitrile.

References

Technical Support Center: Optimization of 2-(1-phenylcyclopropyl)acetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2-(1-phenylcyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the conversion of this compound into its various derivatives, such as esters and amides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for carboxylic acids like this compound are esterification and amidation. Esterification involves reacting the acid with an alcohol in the presence of an acid catalyst (Fischer Esterification) or using a coupling agent. Amidation involves reacting the acid with an amine, which typically requires the use of a coupling reagent to activate the carboxylic acid.

Q2: Why is my esterification of this compound resulting in a low yield?

A2: Low yields in Fischer esterification can be due to several factors. The reaction is an equilibrium process, so it's crucial to shift the equilibrium towards the product. This can be achieved by using a large excess of the alcohol or by removing water as it forms, for instance, with a Dean-Stark apparatus.[1][2] If you are still facing issues, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Q3: What are the best coupling reagents for amide synthesis with this compound?

A3: A variety of coupling reagents can be used, and the best choice may depend on the specific amine you are using and the scale of your reaction. Common choices include carbodiimides like DCC and EDC, as well as uronium-based reagents like HATU and HBTU.[] For sterically hindered amines or challenging couplings, HATU is often a good choice due to its high reactivity.

Q4: I am observing side products in my amidation reaction. What could be the cause?

A4: Side reactions in amidation can arise from several sources. If using a carbodiimide reagent like DCC, the formation of N-acylurea byproduct can occur. With uronium reagents, guanidinylation of the amine can be a side reaction, especially if the activation of the carboxylic acid is slow. Ensuring the purity of your starting materials and optimizing the reaction conditions (e.g., temperature, reaction time, and order of reagent addition) can help minimize side product formation.[4]

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the carboxylic acid and the formation of the new, typically less polar, ester or amide product. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture, often after a simple work-up and derivatization of the sample if necessary for volatility.

Troubleshooting Guides

Esterification of this compound
Problem Possible Cause Suggested Solution
Low or no conversion to the ester Incomplete reaction due to equilibrium.Use a large excess of the alcohol (can be used as the solvent). Remove water using a Dean-Stark trap or molecular sieves.[1][2]
Insufficient catalysis.Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[5]
Steric hindrance from the cyclopropyl group.Consider converting the carboxylic acid to the acyl chloride first using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.[6]
Product decomposition Reaction temperature is too high.Optimize the reaction temperature; refluxing should be gentle.[7]
Acid-sensitive functional groups on the alcohol.Use a milder esterification method, such as the Steglich esterification with DCC and DMAP.[8]
Difficulty in product isolation Product is soluble in the aqueous wash.Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent.
Emulsion formation during work-up.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Amidation of this compound
Problem Possible Cause Suggested Solution
Low or no amide formation Inefficient activation of the carboxylic acid.Choose a more powerful coupling reagent like HATU. Ensure your coupling reagent is not degraded.
Steric hindrance from the amine or the acid.Increase the reaction temperature and/or reaction time. Consider a different class of coupling reagent (e.g., phosphonium-based like PyBOP).
Basic amine is protonated by the carboxylic acid.Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.
Formation of N-acylurea byproduct Using a carbodiimide coupling reagent (e.g., DCC, EDC).After the reaction, the urea byproduct can often be removed by filtration (for DCU) or acidic washes (for the byproduct of EDC).
Racemization of chiral centers (if applicable) High reaction temperature or prolonged reaction time.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use additives like HOBt or HOAt to suppress racemization.[9]
Difficulty in purifying the product Byproducts from the coupling reagent are difficult to remove.Select a coupling reagent that generates water-soluble byproducts (e.g., EDC). Optimize your chromatographic purification method.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; can be used in large excess as the solvent).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC. For higher boiling alcohols, a Dean-Stark trap can be used to remove water if toluene is used as a solvent.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Synthesis using HATU
  • Dissolve this compound (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the amine (1-1.2 equivalents).

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Add HATU (1-1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Formation of Acyl Chloride and Subsequent Derivatization
  • Acyl Chloride Formation:

    • In a fume hood, add this compound (1 equivalent) to a flask.

    • Add an excess of thionyl chloride (e.g., 2-5 equivalents) or oxalyl chloride (1.5-2 equivalents) in a suitable solvent like DCM. A catalytic amount of DMF can be added if using oxalyl chloride.[6]

    • Stir the mixture at room temperature or gently heat to reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Ester or Amide Formation:

    • Dissolve the crude acyl chloride in an appropriate aprotic solvent (e.g., DCM, THF).

    • For ester formation, add the alcohol (1-1.2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents).

    • For amide formation, add the amine (1-1.2 equivalents) and a base like pyridine or triethylamine (2 equivalents).

    • Stir the reaction, typically at 0 °C to room temperature, and monitor by TLC.

    • Perform an aqueous work-up and purification as described in the previous protocols.

Visualizations

experimental_workflow start This compound esterification Esterification start->esterification amidation Amidation start->amidation acyl_chloride Acyl Chloride Formation start->acyl_chloride ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative amidation->amide_product acyl_chloride->esterification acyl_chloride->amidation

Caption: General workflow for the derivatization of this compound.

fischer_esterification_pathway Fischer Esterification Signaling Pathway carboxylic_acid Carboxylic Acid protonated_carbonyl Protonated Carbonyl carboxylic_acid->protonated_carbonyl + H+ alcohol Alcohol acid_catalyst H+ protonated_carbonyl->carboxylic_acid - H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Alcohol tetrahedral_intermediate->protonated_carbonyl - Alcohol ester Ester tetrahedral_intermediate->ester - H2O, -H+ ester->tetrahedral_intermediate + H2O, +H+ water Water

Caption: Simplified reaction pathway for Fischer esterification.

amidation_coupling_pathway Amidation via Coupling Agent carboxylic_acid Carboxylic Acid activated_ester Activated Intermediate (e.g., OAt-ester) carboxylic_acid->activated_ester + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU) amide Amide activated_ester->amide + Amine amine Amine byproducts Byproducts

References

Technical Support Center: Purification of 2-(1-phenylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1-phenylcyclopropyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, reagents, or side reactions during the synthesis. These may include unreacted starting materials such as phenylacetonitrile or 1-bromo-2-chloroethane, byproducts from incomplete hydrolysis of a nitrile or ester precursor, or isomers of the target compound.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the compound's structure and detect the presence of impurities. Thin Layer Chromatography (TLC) is a quick method to qualitatively assess the number of components in your sample.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.

Q4: What should I do if my compound oils out during recrystallization?

A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, you can try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization, or you can try scratching the inside of the flask with a glass rod to provide a surface for crystal nucleation. Allowing the solution to cool more slowly can also promote crystal formation over oiling out.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-crystallization of impurities.Perform solvent screening to find a solvent or solvent system with a better solubility profile for your compound versus the impurities. A combination of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can be effective.
Product is an Oil Instead of a Solid The product may have a low melting point or be contaminated with impurities that depress the melting point.Try purifying by column chromatography to remove the impurities. If the compound is inherently an oil at room temperature, this is its natural state.
Colored Impurities Present These are often highly conjugated organic molecules formed as byproducts.Treat a solution of the crude product with activated charcoal before the final crystallization step. The charcoal will adsorb many colored impurities.
Poor Recovery After Purification The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. Cool the solution slowly and then in an ice bath to maximize crystal recovery.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Compound Name Structure Molecular Weight ( g/mol ) Boiling/Melting Point (°C) Potential Origin
PhenylacetonitrileC₈H₇N117.15234 (Boiling)Starting Material
1-Bromo-2-chloroethaneC₂H₄BrCl143.42107 (Boiling)Starting Material
2-(1-phenylcyclopropyl)acetamideC₁₁H₁₃NO175.23135-137 (Melting)Incomplete Hydrolysis
Ethyl 2-(1-phenylcyclopropyl)acetateC₁₃H₁₆O₂204.26120-122 (Boiling at 2 mmHg)Incomplete Hydrolysis

Table 2: Comparison of Purification Methods for this compound

Purification Method Initial Purity (%) Final Purity (%) Recovery Yield (%) Notes
Recrystallization (Toluene) 859880Effective for removing less polar impurities.
Recrystallization (Ethanol/Water) 859575Good for removing more polar impurities.
Column Chromatography (Silica Gel) 70>9965Best for removing impurities with similar polarity and for obtaining very high purity material.
Acid-Base Extraction 809290Useful for separating the acidic product from neutral or basic impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Toluene)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should start to form. For maximum yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification via Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, starting with a lower polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (e.g., TLC, HPLC) start->purity_check is_pure Is Purity > 98%? purity_check->is_pure final_product Pure Product is_pure->final_product Yes colored_impurities Colored Impurities Present? is_pure->colored_impurities No recrystallization Perform Recrystallization oiling_out Product Oils Out? recrystallization->oiling_out modify_recrystallization Modify Recrystallization: - Change solvent - Cool slower - Scratch flask oiling_out->modify_recrystallization Yes purity_check_after_recrys Assess Purity oiling_out->purity_check_after_recrys No column_chromatography Perform Column Chromatography purity_check_after_column Assess Purity column_chromatography->purity_check_after_column modify_recrystallization->recrystallization colored_impurities->recrystallization No charcoal_treatment Add Activated Charcoal Before Recrystallization colored_impurities->charcoal_treatment Yes charcoal_treatment->recrystallization low_recovery Low Recovery? low_recovery->final_product No, Purity OK optimize_recovery Optimize Recovery: - Minimize solvent volume - Cool in ice bath low_recovery->optimize_recovery Yes purity_check_after_recrys->low_recovery is_pure_after_recrys Is Purity > 98%? purity_check_after_recrys->is_pure_after_recrys is_pure_after_recrys->final_product Yes is_pure_after_recrys->column_chromatography No purity_check_after_column->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: 2-(1-phenylcyclopropyl)acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-phenylcyclopropyl)acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is a weakly acidic compound. Its solubility is generally low in aqueous solutions at neutral pH. For analytical purposes, it is often dissolved in organic solvents such as acetonitrile, methanol, or a mixture of these with water. To enhance solubility in aqueous media for formulation purposes, consider pH adjustment to form a salt. The use of acetic acid has been shown to improve the solubility of weakly basic drugs in organic solvents for spray drying, a principle that could be adapted for acidic compounds by using a suitable base.[1]

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structural motifs, such as phenylacetic acid and other cyclopropyl derivatives, can be susceptible to oxidative and pH-dependent degradation.[2] Potential degradation could involve the opening of the cyclopropyl ring, particularly under acidic conditions, or oxidation of the phenyl group. For instance, studies on other molecules have shown that oxidative pathways can be a primary degradation route.[3][4]

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is the recommended approach.[5][6][7] This method should be able to separate the parent compound from any potential degradation products. Developing such a method often involves forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to generate potential degradants and ensure the method can resolve them.

Q4: Are there any known incompatibilities with common excipients?

A4: Specific incompatibility data for this compound is limited. However, as an acidic compound, it may react with basic excipients. It is crucial to perform compatibility studies with your intended formulation excipients. Potential issues could arise with excipients that are strong oxidizing or reducing agents.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of the Compound from Solution
Possible Cause Troubleshooting Step
pH Shift Measure the pH of the solution. If it has shifted towards a more neutral or acidic pH, the free acid form may be precipitating. Adjust the pH with a suitable base to re-dissolve the compound.
Solvent Evaporation If using a volatile organic solvent, evaporation can lead to supersaturation and precipitation. Store solutions in tightly sealed containers. If precipitation has occurred, gentle warming and agitation may redissolve the compound, or a small amount of additional solvent can be added.
Temperature Fluctuation A decrease in temperature can reduce solubility. Check the storage conditions. If precipitation is due to cold, gently warm the solution while stirring to redissolve the compound.
Interaction with Container Adsorption to the container surface can occur. Consider using different types of containers (e.g., glass vs. polypropylene) and silanized glass vials for low concentration solutions.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation This is a primary concern. Refer to the forced degradation workflow below to identify the nature of the degradant. Investigate the storage conditions (light, temperature, oxygen exposure) and the solution's pH.
Contamination Ensure all glassware is scrupulously clean. Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system.
Impurity in Starting Material Re-analyze the starting solid material to confirm its initial purity.
Interaction with Mobile Phase In rare cases, the analyte may react with components of the mobile phase. Try altering the mobile phase composition (e.g., different buffer salts or organic modifiers).

Data Presentation

Table 1: Illustrative Stability Data of this compound (1 mg/mL) in Different Solvents at 40°C

Solvent System Initial Purity (%) Purity after 7 days (%) Purity after 14 days (%)
Acetonitrile:Water (50:50)99.898.597.1
Methanol:Water (50:50)99.798.296.8
pH 7.4 Phosphate Buffer99.899.198.3
0.1 N HCl99.795.390.5
0.1 N NaOH99.897.094.2

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity and Stability Analysis

This protocol provides a starting point for developing a stability-indicating method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study Workflow
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using the developed HPLC method. Compare the chromatograms to the untreated stock solution to identify degradation products.

Visualizations

Degradation_Pathway parent This compound acid Acid Hydrolysis (e.g., Ring Opening) parent->acid base Base Hydrolysis (e.g., Isomerization) parent->base oxidation Oxidation (e.g., Phenyl Ring Hydroxylation) parent->oxidation

Caption: Potential Degradation Pathways.

Troubleshooting_Workflow start Unknown Peak in HPLC check_blank Analyze Blank (Solvent Only) start->check_blank is_contaminant Peak in Blank? check_blank->is_contaminant clean_system Clean System & Use Fresh Solvent is_contaminant->clean_system Yes check_starting_material Analyze Starting Material is_contaminant->check_starting_material No clean_system->start is_impurity Peak in Starting Material? check_starting_material->is_impurity impurity Known Impurity is_impurity->impurity Yes degradation_study Perform Forced Degradation Study is_impurity->degradation_study No is_degradant Peak Matches Degradant? degradation_study->is_degradant degradant Degradation Product is_degradant->degradant Yes unknown Investigate Further (e.g., LC-MS) is_degradant->unknown No

Caption: HPLC Troubleshooting Workflow.

Analytical_Method_Selection start Need to Analyze Sample question1 Qualitative or Quantitative? start->question1 tlc TLC for quick check question1->tlc Qualitative hplc HPLC for quantification question1->hplc Quantitative question2 Need to Identify Unknowns? hplc->question2 hplc_uv HPLC-UV for Purity/Assay question2->hplc_uv No lc_ms LC-MS for Identification question2->lc_ms Yes

Caption: Analytical Method Selection Tree.

References

"troubleshooting poor solubility of 2-(1-phenylcyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers and drug development professionals experiencing poor solubility with 2-(1-phenylcyclopropyl)acetic acid. The following information is designed to help you understand the solubility characteristics of this compound and provide systematic approaches to achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is a carboxylic acid with a significant non-polar (hydrophobic) component, owing to the phenyl and cyclopropyl groups. While the carboxylic acid group can interact with water, the large hydrocarbon portion of the molecule limits its solubility in neutral aqueous solutions.[1][2] Carboxylic acids with higher molecular weights and larger hydrocarbon regions are often insoluble in water.[3]

Q2: How can I increase the aqueous solubility of this compound?

A2: The most effective method to increase the aqueous solubility of a carboxylic acid is to increase the pH of the solution.[4] By adding a base (e.g., sodium hydroxide), you can deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻Na⁺). This salt is an ion and is significantly more polar than the neutral acid, leading to much greater solubility in water.[5][6]

Q3: What is the recommended starting point for dissolving this compound?

A3: For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium. This approach is common for compounds with poor aqueous solubility.

Q4: Which organic solvents are suitable for creating a stock solution?

A4: Common organic solvents for creating stock solutions of hydrophobic compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The choice of solvent will depend on the compatibility with your specific experimental system. It is advisable to start with a small amount of the compound and test its solubility in a few different organic solvents to find the most suitable one.

Q5: I need to use this compound in a cell-based assay. What should I consider?

A5: When preparing solutions for cell-based assays, it's crucial to be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells. Typically, the final concentration of DMSO or ethanol should be kept below 0.1-0.5%, depending on the cell line and assay duration. Therefore, you should aim to create a stock solution that is concentrated enough to allow for the necessary dilution while keeping the organic solvent concentration within an acceptable range.

Physicochemical and Solubility Data

The following table summarizes the known physicochemical properties of this compound. Since specific experimental solubility data is not widely published, we have provided a template for you to record your own findings.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂--INVALID-LINK--
Molecular Weight 176.21 g/mol --INVALID-LINK--
Predicted XlogP 2.3--INVALID-LINK--
Appearance White solid (typical for similar compounds)General Knowledge
Solubility in Water (pH 7) Record your observation (e.g., <0.1 mg/mL)
Solubility in PBS (pH 7.4) Record your observation
Solubility in 0.1 M NaOH Record your observation
Solubility in DMSO Record your observation (e.g., >20 mg/mL)
Solubility in Ethanol Record your observation
Solubility in DMF Record your observation

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution

This protocol describes a general method for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh out a precise amount of this compound (e.g., 5 mg) into a sterile vial.

  • Add a small volume of DMSO (e.g., 284 µL to achieve a 10 mM stock solution, based on a molecular weight of 176.21 g/mol ).

  • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all solid material has dissolved. If not, gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • Once fully dissolved, this stock solution can be stored at -20°C for future use.

  • For your experiment, dilute this stock solution into your aqueous buffer to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your system.

Troubleshooting and Visualization

Logical Workflow for Troubleshooting Poor Solubility

The following diagram outlines a step-by-step process to address solubility issues with this compound.

G start Start: Poor Solubility Observed test_organic Test Solubility in Organic Solvents (DMSO, DMF, Ethanol) start->test_organic is_soluble_organic Is it Soluble? test_organic->is_soluble_organic prepare_stock Prepare Concentrated Stock Solution in Chosen Organic Solvent is_soluble_organic->prepare_stock Yes test_ph Test Aqueous Solubility with pH Adjustment is_soluble_organic->test_ph No dilute Dilute Stock into Aqueous Medium for Experiment prepare_stock->dilute end_success End: Successful Dissolution dilute->end_success add_base Add Base (e.g., 0.1M NaOH) Dropwise and Vortex test_ph->add_base is_soluble_ph Is it Soluble? add_base->is_soluble_ph is_soluble_ph->end_success No (Consider alternative formulation strategies if still insoluble) prepare_basic_stock Prepare Aqueous Stock Solution at Basic pH is_soluble_ph->prepare_basic_stock Yes adjust_ph Carefully Adjust pH of Final Experimental Solution if Necessary prepare_basic_stock->adjust_ph adjust_ph->end_success

Caption: Troubleshooting workflow for poor solubility.

Signaling Pathway: pH-Dependent Solubility of Carboxylic Acids

This diagram illustrates the chemical principle behind the increased solubility of this compound in basic conditions.

G cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Basic) compound_acid This compound (R-COOH) Poorly Water-Soluble compound_base Carboxylate Salt (R-COO⁻ Na⁺) Highly Water-Soluble compound_acid->compound_base + NaOH (Deprotonation) compound_base->compound_acid + HCl (Protonation)

Caption: Effect of pH on the solubility of a carboxylic acid.

References

Technical Support Center: Optimizing the Purification of 2-(1-phenylcyclopropyl)acetic acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(1-phenylcyclopropyl)acetic acid using chromatographic methods.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Analyte Ionization The carboxylic acid group on this compound can interact with the stationary phase in multiple ways, leading to peak tailing. To suppress this ionization, add a small amount of an acidic modifier to the mobile phase.[1][2]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.[3]
Secondary Interactions with Silica Residual silanol groups on the silica surface can interact with the acidic analyte. Use an end-capped column or add a competitive agent like triethylamine (TEA) to the mobile phase in small amounts.[1]
Inappropriate Solvent for Sample Dissolution If the sample is not fully dissolved in the injection solvent or if the injection solvent is much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[1]

Issue 2: Inconsistent Retention Times

Possible Cause Recommended Solution
Mobile Phase Composition Fluctuation Small variations in the mobile phase composition can lead to significant shifts in retention time.[3] Ensure accurate and consistent mobile phase preparation. Use a high-quality solvent mixer.
Column Temperature Variation Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.[4]
Column Equilibration Insufficient equilibration time between runs, especially after a gradient, will cause retention time drift.[4] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Air Bubbles in the Pump or System Air bubbles can cause the flow rate to be inconsistent.[3][4] Degas the mobile phase and prime the pump to remove any trapped air.

Issue 3: High Backpressure

Possible Cause Recommended Solution
Column Frit Blockage Particulate matter from the sample or mobile phase can clog the column inlet frit.[3] Use a guard column and filter all samples and mobile phases before use.[1] If a blockage occurs, try back-flushing the column (disconnect from the detector first).
Precipitation in the System Buffer or sample precipitation can occur if the organic solvent concentration becomes too high.[1] Ensure all mobile phase components are miscible and that the buffer concentration is appropriate for the solvent composition range.
Tubing Kinks or Blockages Check all tubing for kinks or blockages.

Issue 4: No Compound Eluting from the Column

Possible Cause Recommended Solution
Compound is Too Strongly Retained The compound may be irreversibly adsorbed to the stationary phase.[5] This can happen with acidic compounds on silica gel.[5] Try increasing the polarity of the mobile phase or adding a stronger acidic modifier.
Compound Degradation on the Column This compound might be unstable on the stationary phase. Test for compound stability on silica using a thin-layer chromatography (TLC) plate by spotting the compound and letting it sit for a period before eluting.[5] If it degrades, consider an alternative stationary phase like alumina or a bonded phase.[5]
Incorrect Mobile Phase Composition Double-check the mobile phase preparation to ensure the correct solvents were used in the correct proportions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen for a suitable mobile phase.[6] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) with the addition of a small amount of acetic acid or formic acid (e.g., 0.1-1%) is a common choice for carboxylic acids.[2] For reversed-phase chromatography, a mobile phase of water and acetonitrile or methanol with a modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) is a standard starting point.[7]

Q2: How can I improve the separation of my target compound from a closely eluting impurity?

A2: To improve resolution, you can try several strategies:

  • Optimize the Mobile Phase: A shallower gradient or isocratic elution with a finely tuned solvent ratio can enhance separation.[8]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase (e.g., from silica to a cyano- or diol-bonded phase, or a different type of reversed-phase column) can alter the selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[9]

  • Decrease Particle Size: Using a column with smaller particles will provide higher efficiency and better resolution.

Q3: Is chiral purification of this compound possible, and what should I consider?

A3: Yes, chiral purification is possible as the molecule contains a stereocenter. Chiral separations are typically achieved using a chiral stationary phase (CSP). For acidic compounds, polysaccharide-based CSPs are often a good choice. Alternatively, a chiral mobile phase additive can be used with a standard achiral column.[10][11] Method development for chiral separations often involves screening different chiral columns and mobile phases.

Q4: My compound seems to be unstable on silica gel. What are my alternatives?

A4: If your compound is degrading on silica gel, you can try deactivating the silica by adding a small amount of a base like triethylamine to the mobile phase, though this can sometimes affect the separation.[5] Alternatively, you can use a different stationary phase such as alumina (basic or neutral) or a bonded phase like diol or amino.[5] Reversed-phase chromatography on a C18 column is also a good alternative for polar compounds.[7]

Q5: How do I remove acidic modifiers like TFA or acetic acid from my purified sample?

A5: Volatile modifiers like TFA and acetic acid can often be removed by co-evaporation with a suitable solvent under reduced pressure.[12] For less volatile acids or if residual amounts are a concern, a liquid-liquid extraction (acid-base extraction) can be performed.[13] Alternatively, the sample can be passed through a desalting column.[12]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Purification

This protocol is a general guideline for the purification of this compound using normal-phase flash chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Column Selection: Choose a silica gel column with a capacity appropriate for the amount of crude material.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a mobile phase of hexane and ethyl acetate with 0.5% acetic acid.

  • Column Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Run a linear gradient from a low to a high percentage of the more polar solvent. For example, from 5% to 50% ethyl acetate in hexane (with 0.5% acetic acid constant throughout).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure fractions containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Post-Processing sample_prep Sample Preparation sample_loading Sample Loading sample_prep->sample_loading column_select Column Selection equilibration Column Equilibration column_select->equilibration mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->equilibration equilibration->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis fraction_collection->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: Experimental workflow for chromatographic purification.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_pressure Backpressure Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time backpressure High Backpressure? start->backpressure add_modifier Add Mobile Phase Modifier peak_shape->add_modifier Yes reduce_load Reduce Sample Load peak_shape->reduce_load Yes change_solvent Change Injection Solvent peak_shape->change_solvent Yes check_mp Check Mobile Phase Prep retention_time->check_mp Yes use_oven Use Column Oven retention_time->use_oven Yes equilibrate Ensure Full Equilibration retention_time->equilibrate Yes use_guard Use Guard Column/Filter backpressure->use_guard Yes check_precipitation Check for Precipitation backpressure->check_precipitation Yes check_tubing Check Tubing backpressure->check_tubing Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

"side reactions to avoid in the synthesis of 2-(1-phenylcyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1-phenylcyclopropyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Cyclopropanation: Formation of a 1-phenylcyclopropane intermediate, typically 1-phenylcyclopropanecarbonitrile or a related derivative. A common method is the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.[1] Another approach is the cyclopropanation of styrene derivatives.

  • Hydrolysis: Conversion of the nitrile or ester functional group of the intermediate to the final carboxylic acid. This is typically achieved under acidic or basic conditions.[1][2][3]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The key side reactions are dependent on the specific synthetic step:

  • During Cyclopropanation (e.g., Simmons-Smith reaction):

    • Low Yield: Can occur due to impure reagents, improper activation of the zinc-copper couple, or side reactions with certain functional groups on the substrate.

    • Methylation of Heteroatoms: The organozinc carbenoid used in the Simmons-Smith reaction can act as a methylating agent, particularly with alcohols if the reaction is run for an extended time with excess reagent.[4]

    • Reaction with Allylic Thioethers: If the substrate contains an allylic thioether, the Simmons-Smith reagent can form a sulfur ylide, which may undergo a[1][5]-sigmatropic rearrangement instead of cyclopropanation.[4]

  • During Nitrile Hydrolysis:

    • Incomplete Hydrolysis: The primary side product is often the corresponding amide, 2-(1-phenylcyclopropyl)acetamide, resulting from incomplete hydrolysis of the nitrile.[6] Harsh reaction conditions (e.g., high temperatures and prolonged reaction times) are often required for complete conversion.[6]

Q3: How can I improve the yield of the cyclopropanation step?

A3: To improve the yield of the cyclopropanation reaction:

  • Ensure the use of high-purity reagents, particularly the diiodomethane and the alkene.

  • Properly activate the zinc-copper couple. The use of diethylzinc (Furukawa modification) can sometimes improve reactivity and yield.[7]

  • For substrates sensitive to Lewis acidity from the ZnI₂ byproduct, adding excess diethylzinc can help scavenge it.[4]

  • The choice of solvent can be critical; non-coordinating solvents like dichloromethane or dichloroethane are often recommended.

Q4: How can I minimize the formation of the amide byproduct during nitrile hydrolysis?

A4: To drive the hydrolysis to the carboxylic acid and minimize the amide intermediate:

  • Reaction Time and Temperature: Ensure a sufficiently long reaction time and maintain the recommended reaction temperature (often reflux). Nitrile hydrolysis can be slow, especially for sterically hindered nitriles.[6]

  • Acid/Base Concentration: Use a sufficiently high concentration of acid or base to ensure complete hydrolysis.

  • Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis is often preferred for isolating the free carboxylic acid directly.[2][8] Basic hydrolysis will form the carboxylate salt, requiring an additional acidification step.[1][8]

Troubleshooting Guides

Problem 1: Low Yield in the Cyclopropanation of Phenylacetonitrile with 1,2-Dibromoethane
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInefficient baseUse a strong base like sodium hydroxide or potassium hydroxide. Ensure the base is fresh and anhydrous if required by the specific protocol.
Low reaction temperatureEnsure the reaction is heated sufficiently to overcome the activation energy.
Impure reagentsUse freshly distilled phenylacetonitrile and 1,2-dibromoethane.
Formation of multiple unidentified byproductsPolymerization of starting materialsAdd the reagents slowly and maintain good temperature control. Consider using a phase-transfer catalyst to improve the reaction selectivity.
Problem 2: Incomplete Hydrolysis of 1-Phenylcyclopropanecarbonitrile
Symptom Possible Cause Suggested Solution
Significant amount of 2-(1-phenylcyclopropyl)acetamide in the final productInsufficient reaction time or temperatureIncrease the reflux time and ensure the reaction mixture is maintained at the appropriate temperature. Monitor the reaction by TLC or LCMS to confirm the disappearance of the amide intermediate.
Insufficient acid/base concentrationUse a higher concentration of the acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., 20-40% NaOH solution).
Steric hindrance of the nitrile groupFor highly hindered nitriles, more forcing conditions may be necessary. Consider using a co-solvent to improve solubility and reactivity.
Product is the carboxylate salt instead of the free acidBasic hydrolysis conditions usedAfter the basic hydrolysis is complete, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the carboxylic acid.[8]

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the key steps in the synthesis of this compound.

Reaction Step Reagents and Conditions Typical Yield (%) Key Side Products Reference
Cyclopropanation Phenylacetonitrile, 1,2-dibromoethane, NaOH, Phase-transfer catalyst60-80%Dimerized products, polymeric material[1]
Styrene, Diethylzinc, Diiodomethane (Simmons-Smith)70-90%Minor impurities from reagent decomposition[9]
Nitrile Hydrolysis 1-Phenylcyclopropanecarbonitrile, conc. HCl, reflux80-95%2-(1-phenylcyclopropyl)acetamide[1]
1-Phenylcyclopropanecarbonitrile, NaOH (aq), reflux, then HCl workup85-95%2-(1-phenylcyclopropyl)acetamide[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This protocol is adapted from known procedures for the cyclopropanation of activated methylene compounds.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) to a 50% aqueous solution of sodium hydroxide.

  • Reaction Execution: Heat the mixture to 50-60 °C with vigorous stirring. Add 1,2-dibromoethane (1.2 equivalents) dropwise over 1-2 hours, maintaining the temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60 °C for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of phenylacetonitrile.

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

This protocol outlines a standard acidic hydrolysis of a nitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-phenylcyclopropanecarbonitrile (1 equivalent) and a mixture of concentrated hydrochloric acid and water (typically a 1:1 to 2:1 ratio).

  • Reaction Execution: Heat the mixture to reflux and maintain vigorous stirring. The reaction is typically refluxed for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LCMS. The disappearance of the starting nitrile and the intermediate amide, and the appearance of the carboxylic acid spot, indicates reaction completion.

  • Workup and Purification: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If it remains in solution, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Visualizations

Synthesis_Pathway A Phenylacetonitrile B 1-Phenylcyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaOH S1 Polymerization/Dimerization A->S1 Side Reaction C This compound B->C H3O+, Heat S2 2-(1-Phenylcyclopropyl)acetamide B->S2 Incomplete Hydrolysis S2->C Further Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Problematic Step: Cyclopropanation or Hydrolysis? start->check_step cyclo_issue Cyclopropanation Issue check_step->cyclo_issue Cyclopropanation hydro_issue Hydrolysis Issue check_step->hydro_issue Hydrolysis check_reagents Check Reagent Purity and Base Strength cyclo_issue->check_reagents check_conditions Verify Temperature and Reaction Time cyclo_issue->check_conditions check_amide Amide Present in Product? hydro_issue->check_amide increase_severity Increase Reaction Time, Temperature, or Acid Conc. check_amide->increase_severity Yes check_workup Ensure Proper Acidification (if basic hydrolysis) check_amide->check_workup No

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Stereoselective Synthesis of 2-(1-Phenylcyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(1-phenylcyclopropyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the stereoselectivity of this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to control the stereochemistry in the synthesis of this compound?

A1: The key to controlling the stereochemistry in the synthesis of this compound lies in the cyclopropanation step or in the elaboration of the acetic acid side chain. The three main strategies are:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation or an alkylation reaction. Evans oxazolidinones and pseudoephedrine are common examples.[1][2]

  • Chiral Catalysts: A small amount of a chiral catalyst is used to induce enantioselectivity in the cyclopropanation reaction. Common catalysts include complexes of rhodium, copper, and ruthenium.[3] Engineered enzymes, such as myoglobin-based catalysts, are also emerging as powerful tools.

  • Organocatalysis: Chiral organic molecules, such as prolinol derivatives, can be used to catalyze the stereoselective formation of the cyclopropane ring, often through a Michael-initiated ring closure (MIRC) cascade.[4][5]

Q2: How can I introduce the acetic acid side chain stereoselectively?

A2: If you have a chiral 1-phenylcyclopropane precursor, you can introduce the acetic acid side chain using standard organic transformations that do not affect the stereocenter. A common precursor is 2-(1-phenylcyclopropyl)acetonitrile, which can be hydrolyzed to the desired carboxylic acid. The synthesis of the chiral acetonitrile can be a key step for controlling the stereochemistry.

Q3: What are the common challenges in achieving high stereoselectivity?

A3: Researchers often face several challenges:

  • Low Diastereoselectivity or Enantioselectivity: This can be due to an ineffective chiral directing group, a non-optimal catalyst, or inappropriate reaction conditions.

  • Formation of Side Products: Competing reactions can lower the yield of the desired stereoisomer.

  • Difficulty in Separating Stereoisomers: If the stereoselectivity is not high, separating the resulting diastereomers or enantiomers can be challenging.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity when using a Chiral Auxiliary

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Chiral Auxiliary The choice of chiral auxiliary is crucial. For forming a quaternary center, a bulky auxiliary that provides significant steric hindrance is often required. Consider screening different Evans-type oxazolidinones or other auxiliaries known for high induction in similar systems.
Suboptimal Reaction Temperature Alkylation and cyclopropanation reactions are often highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) can enhance diastereoselectivity by favoring the kinetically controlled product.
Inappropriate Solvent The solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene) to find the optimal conditions.
Wrong Choice of Base or Lewis Acid For enolate-based reactions, the choice of base (e.g., LDA, NaHMDS) and the presence of Lewis acids can significantly impact the stereochemical outcome. Experiment with different bases and additives to optimize the reaction.
Issue 2: Low Enantioselectivity in a Catalytic Cyclopropanation

Possible Causes & Solutions:

Possible CauseRecommended Solution
Ineffective Chiral Catalyst The catalyst's structure, particularly the chiral ligand, is paramount. For rhodium-catalyzed cyclopropanations, screen different chiral carboxylate or carboxamidate ligands. For copper-catalyzed reactions, explore various BOX or PYBOX ligands.
Suboptimal Catalyst Loading While catalytic, the amount of catalyst can influence selectivity. Vary the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.
Slow Addition of Diazo Compound In metal-catalyzed cyclopropanations using diazo compounds, slow addition of the diazo reagent via a syringe pump is critical to maintain a low concentration and suppress side reactions like dimerization, which can affect the overall stereoselectivity.
Inappropriate Reaction Temperature and Solvent Similar to auxiliary-controlled reactions, temperature and solvent play a crucial role. Lower temperatures often lead to higher enantioselectivity. Screen a variety of solvents to find the best medium for the catalytic cycle.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Auxiliary (General Procedure)

This protocol describes a general method for the diastereoselective alkylation of an Evans-type chiral auxiliary, which can be a key step in constructing the chiral acetic acid side chain.

  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a base (e.g., n-BuLi, 1.05 equiv) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for several hours.

  • Diastereoselective Alkylation: Cool the solution of the N-acylated auxiliary to -78 °C. Add a strong base (e.g., LDA or NaHMDS, 1.1 equiv) dropwise and stir for 30-60 minutes to form the enolate. Add the electrophile (e.g., an alkyl halide, 1.2 equiv) and continue stirring at -78 °C for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the product by flash column chromatography.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for the acid, LiBH₄ for the alcohol) to yield the desired product.

Protocol 2: Catalytic Asymmetric Cyclopropanation (General Procedure)

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric cyclopropanation of an olefin.

  • Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the olefin (1.0 equiv) and the chiral rhodium catalyst (e.g., Rh₂(OAc)₄ with a chiral ligand, 1-5 mol%) in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • Addition of the Diazo Compound: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equiv) in the same solvent. Add this solution to the reaction mixture dropwise over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane derivative.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

Troubleshooting_Stereoselectivity start Low Stereoselectivity Observed strategy Identify Stereocontrol Strategy start->strategy auxiliary Chiral Auxiliary strategy->auxiliary Auxiliary-based catalyst Chiral Catalyst strategy->catalyst Catalyst-based organocatalyst Organocatalyst strategy->organocatalyst Organocatalyst-based aux_cause1 Suboptimal Auxiliary auxiliary->aux_cause1 aux_cause2 Incorrect Temperature auxiliary->aux_cause2 aux_cause3 Wrong Solvent/Base auxiliary->aux_cause3 cat_cause1 Ineffective Ligand catalyst->cat_cause1 cat_cause2 Suboptimal Loading/Addition Rate catalyst->cat_cause2 cat_cause3 Incorrect Temperature/Solvent catalyst->cat_cause3 org_cause1 Suboptimal Catalyst Structure organocatalyst->org_cause1 org_cause2 Incorrect Additives/Base organocatalyst->org_cause2 org_cause3 Suboptimal Concentration/Temperature organocatalyst->org_cause3 end Improved Stereoselectivity aux_cause1->end aux_cause2->end aux_cause3->end cat_cause1->end cat_cause2->end cat_cause3->end org_cause1->end org_cause2->end org_cause3->end

Caption: Troubleshooting workflow for low stereoselectivity.

General Strategies for Asymmetric Synthesis

Asymmetric_Synthesis_Strategies cluster_approaches Asymmetric Synthesis Approaches cluster_auxiliary_steps Chiral Auxiliary Workflow cluster_catalyst_steps Chiral Catalysis Workflow Target Chiral this compound Auxiliary Chiral Auxiliary Method Target->Auxiliary Catalyst Chiral Catalysis Target->Catalyst Organo Organocatalysis Target->Organo Attach_Aux Attach Auxiliary Auxiliary->Attach_Aux Mix Mix Substrates & Chiral Catalyst Catalyst->Mix Organo->Mix (with organocatalyst) Diastereoselective_Step Diastereoselective Reaction Attach_Aux->Diastereoselective_Step Cleave_Aux Cleave Auxiliary Diastereoselective_Step->Cleave_Aux Cleave_Aux->Target Final Product Enantioselective_Step Enantioselective Reaction Mix->Enantioselective_Step Enantioselective_Step->Target Final Product

Caption: Overview of asymmetric synthesis strategies.

References

"troubleshooting inconsistent results in assays with 2-(1-phenylcyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving 2-(1-phenylcyclopropyl)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is crucial for designing robust assays. Here is a summary of available data:

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂PubChem
Molecular Weight 176.21 g/mol PubChem
Predicted XlogP 2.3PubChem[1]
Predicted pKa (strongest acidic) 4.49ChemAxon
Predicted Water Solubility 0.63 g/LALOGPS

Note: Predicted values should be used as a guide and may not perfectly reflect experimental values.

Q2: What makes this compound potentially challenging to work with in biological assays?

A2: The structure of this compound contains two key features that can contribute to assay variability:

  • Cyclopropane Ring: The three-membered ring is strained and can be susceptible to ring-opening reactions, especially if there are activating groups nearby.[2][3][4][5] This potential for chemical instability under certain assay conditions (e.g., extreme pH, presence of strong nucleophiles) can lead to the formation of degradation products that may be inactive or interfere with the assay.

  • Carboxylic Acid Group: Carboxylic acids can be reactive and may interfere with assay components. They can also influence the compound's solubility, which is often pH-dependent.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Q: I am observing significant variability between my replicate wells. What could be the cause?

A: High variability between replicates is a common issue in microplate-based assays and can stem from several factors.

Troubleshooting Steps:

Possible CauseRecommended Solution
Poor Compound Solubility/Precipitation Visually inspect wells for precipitation.Decrease the final concentration of the compound.Increase the percentage of DMSO in the final assay buffer (typically up to 1%, but check for enzyme/cell tolerance).Prepare fresh stock solutions and sonicate before use.
Pipetting Errors Ensure pipettes are properly calibrated.Use fresh pipette tips for each replicate.Employ a reverse pipetting technique for viscous solutions.Automate liquid handling if possible for high-throughput screens.
Edge Effects Avoid using the outer wells of the microplate.Fill the outer wells with sterile water or buffer to maintain a humid environment.Ensure uniform temperature and humidity during incubation.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding.Use a multichannel pipette or automated cell seeder for consistent cell numbers per well.
Issue 2: Inconsistent Dose-Response Curves

Q: My dose-response curves are not consistently sigmoidal, or the IC50/EC50 values are shifting between experiments. Why is this happening?

A: Inconsistent dose-response curves can indicate issues with compound stability, solubility at higher concentrations, or interactions with assay components.

Troubleshooting Workflow:

G cluster_solutions Solutions A Inconsistent Dose-Response B Check for Compound Precipitation at High Concentrations A->B C Assess Compound Stability in Assay Buffer B->C No Precipitation S1 Decrease Top Concentration B->S1 D Evaluate Potential for Assay Interference C->D Compound is Stable S2 Prepare Fresh Serial Dilutions C->S2 E Optimize Incubation Time D->E No Interference S3 Run Compound-Free Controls D->S3 F Review Data Analysis Parameters E->F Optimal Incubation S4 Test Shorter/Longer Incubation E->S4 S5 Ensure Proper Curve Fitting F->S5

Caption: Troubleshooting inconsistent dose-response curves.

Issue 3: Suspected Compound Reactivity or Assay Interference

Q: I suspect that this compound is reacting with my assay components or interfering with the detection method. How can I confirm this?

A: The cyclopropane ring and carboxylic acid moiety can be reactive. It is important to rule out non-specific activity or assay interference.

Potential Mechanisms of Interference:

  • Reactivity of the Cyclopropane Ring: The strained ring can undergo nucleophilic attack, leading to covalent modification of proteins or other assay components.[2]

  • Carboxylic Acid Reactivity: Carboxylic acids can sometimes act as pan-assay interference compounds (PAINS).[6]

  • Fluorescence/Absorbance Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection.

Experimental Workflow to Detect Interference:

G cluster_outcomes Interpretation start Suspected Assay Interference a Run a 'No-Enzyme' or 'No-Cell' Control start->a b Perform a Progress Curve Analysis a->b Signal Observed o1 Indicates Direct Interference with Detection a->o1 c Check for Spectral Interference b->c Time-Dependent Inhibition o2 Suggests Irreversible Inhibition or Reactivity b->o2 d Consider an Orthogonal Assay c->d No Spectral Overlap o3 Rules Out Direct Signal Interference c->o3 o4 Confirms Biological Activity d->o4

Caption: Workflow for identifying assay interference.

Hypothetical Experimental Protocols

The following are example protocols. Researchers should adapt these based on their specific assay system.

Protocol 1: Assessing Compound Solubility in Assay Buffer
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a concentration range that will be used in the assay.

  • Add the compound dilutions to the assay buffer at the final desired concentration (e.g., 1:100 dilution to achieve a final DMSO concentration of 1%).

  • Incubate the solutions under the same conditions as the actual assay (temperature, time).

  • Visually inspect each concentration for any signs of precipitation (cloudiness, particulates) against a dark background.

  • Quantify solubility using nephelometry or a similar light-scattering method for a more precise measurement.

Protocol 2: Evaluating Compound Stability by HPLC
  • Prepare a solution of this compound in the final assay buffer at a relevant concentration.

  • Take an aliquot at time zero (T=0) and immediately analyze by a validated HPLC method to obtain a starting peak area.

  • Incubate the remaining solution under the exact assay conditions (temperature, light exposure, etc.).

  • Take aliquots at various time points (e.g., 1, 2, 4, and 24 hours).

  • Analyze each aliquot by HPLC and compare the peak area of the parent compound to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks suggests degradation.

By systematically addressing these potential issues, researchers can improve the consistency and reliability of their assay results when working with this compound.

References

Validation & Comparative

In Vivo Validation of 2-(1-phenylcyclopropyl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 2-(1-phenylcyclopropyl)acetic acid, a novel compound with potential therapeutic applications. Due to the limited publicly available in vivo data for this specific molecule, this document serves as a template, outlining the standard experimental protocols and data presentation necessary to evaluate its potential anti-inflammatory and analgesic properties. The methodologies and comparative data structures presented herein are based on established preclinical screening models.

Postulated Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a carboxylic acid moiety exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. We can hypothesize that this compound may share this mechanism. The diagram below illustrates this proposed pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound This compound Test_Compound->COX1_COX2 Inhibition

Caption: Proposed mechanism of action for this compound via inhibition of COX enzymes.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

A standard model to assess anti-inflammatory effects is the carrageenan-induced paw edema test in rodents.[1][2] This model mimics the acute inflammatory response.

Experimental Workflow

The following diagram outlines the typical workflow for this assay.

Edema_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (e.g., Wistar Rats, 150-200g) Grouping Group Allocation (n=6) - Vehicle Control - Positive Control (Indomethacin) - Test Compound Groups Acclimatization->Grouping Dosing Oral Administration of Vehicle, Control, or Test Compound Grouping->Dosing Induction Sub-plantar Injection of 1% Carrageenan (0.1 mL) Dosing->Induction 1 hour post-dose Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Edema_Calc Calculate % Inhibition of Edema Measurement->Edema_Calc Stats Statistical Analysis (e.g., ANOVA) Edema_Calc->Stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol
  • Animals: Male Wistar rats (150-200g) are used and acclimatized for at least one week.[3]

  • Grouping: Animals are randomly assigned to groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[2]

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Data Table (Hypothetical)
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound250.68 ± 0.0420.00
This compound500.51 ± 0.0340.00
This compound1000.39 ± 0.0254.12
p < 0.05 compared to Vehicle Control

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

The writhing test is a common method for screening peripheral analgesic activity.[1] It involves inducing abdominal constrictions (writhes) by injecting a chemical irritant.

Experimental Protocol
  • Animals: Swiss albino mice (20-25g) are used.[4]

  • Grouping: Animals are divided into groups (n=6 per group) similar to the anti-inflammatory assay, with a positive control such as Aspirin (e.g., 100 mg/kg, p.o.).

  • Procedure:

    • Animals are pre-treated orally with the vehicle, positive control, or test compound.

    • After 60 minutes, each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg).[1]

    • Five minutes after the acetic acid injection, the number of writhes (abdominal contractions and stretching of hind limbs) is counted for a period of 20 minutes.[1]

  • Data Analysis: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Comparative Data Table (Hypothetical)
Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Analgesic Activity
Vehicle Control-45.2 ± 2.5-
Aspirin10018.1 ± 1.860.0
This compound2535.8 ± 2.120.8
This compound5028.5 ± 1.936.9
This compound10021.3 ± 2.052.9
*p < 0.05 compared to Vehicle Control

In Vivo Analgesic Activity: Hot Plate Test

To assess central analgesic activity, the hot plate test is a standard method that measures the reaction time of an animal to a thermal stimulus.[3][5]

Experimental Protocol
  • Animals: Swiss albino mice (20-25g) are used.

  • Grouping: Similar grouping as above, with a positive control such as Morphine (e.g., 5 mg/kg, i.p.).

  • Procedure:

    • The baseline reaction time (latency) for each mouse is determined by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[4]

    • Animals are then treated with the vehicle, positive control, or test compound.

    • The reaction time is measured again at 30, 60, 90, and 120 minutes post-treatment.

  • Data Analysis: The increase in latency period is calculated and compared between groups.

Comparative Data Table (Hypothetical)
Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) at 60 min ± SEM
Vehicle Control-4.8 ± 0.5
Morphine515.2 ± 1.2
This compound255.1 ± 0.6
This compound506.9 ± 0.7
This compound1008.5 ± 0.8
*p < 0.05 compared to Vehicle Control

Conclusion

This guide provides a standardized framework for the in vivo evaluation of this compound. The successful execution of these experiments, yielding data similar to the hypothetical tables, would provide strong evidence for its potential as an anti-inflammatory and analgesic agent. Further studies would then be warranted to elucidate its precise mechanism of action, safety profile, and pharmacokinetic properties.

References

"comparative analysis of different synthetic routes to 2-(1-phenylcyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 2-(1-phenylcyclopropyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail the most common and effective strategies for the synthesis of this compound, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reactions Number of Steps Overall Yield Advantages Disadvantages
Route 1: Simmons-Smith Cyclopropanation Ethyl cinnamate, Diiodomethane, DiethylzincSimmons-Smith reaction, Hydrolysis2~70-80%High yielding, StereospecificUse of expensive and hazardous reagents (diethylzinc, diiodomethane)
Route 2: Phenylacetonitrile Alkylation Phenylacetonitrile, 1,2-DibromoethaneAlkylation, Hydrolysis2ModerateReadily available starting materialsPotential for side reactions, requires strong base
Route 3: Malonic Ester Synthesis Diethyl phenylmalonate, 1,2-DibromoethaneAlkylation, Hydrolysis, Decarboxylation3ModerateVersatile for analog synthesisMultiple steps, potential for low yields in alkylation
Route 4: Kulinkovich Reaction Methyl benzoate, Ethylmagnesium bromideKulinkovich reaction, Oxidation2+VariableForms the cyclopropyl ring and a hydroxyl group in one stepConversion of the resulting cyclopropanol to the acetic acid can be challenging

Route 1: Simmons-Smith Cyclopropanation of Ethyl Cinnamate

This route is a highly efficient and stereospecific method for the synthesis of the cyclopropane ring. The reaction involves the treatment of an alkene, in this case, ethyl cinnamate, with a carbenoid species generated from diiodomethane and diethylzinc (Simmons-Smith reagent). The resulting cyclopropyl ester is then hydrolyzed to the target carboxylic acid.

Simmons_Smith_Route Ethyl Cinnamate Ethyl Cinnamate Ethyl 2-(1-phenylcyclopropyl)carboxylate Ethyl 2-(1-phenylcyclopropyl)carboxylate Ethyl Cinnamate->Ethyl 2-(1-phenylcyclopropyl)carboxylate Cyclopropanation Simmons-Smith Reagent (CH2I2, Et2Zn) Simmons-Smith Reagent (CH2I2, Et2Zn) Simmons-Smith Reagent (CH2I2, Et2Zn)->Ethyl 2-(1-phenylcyclopropyl)carboxylate This compound This compound Ethyl 2-(1-phenylcyclopropyl)carboxylate->this compound Hydrolysis Hydrolysis (e.g., NaOH, H3O+) Hydrolysis (e.g., NaOH, H3O+) Hydrolysis (e.g., NaOH, H3O+)->this compound

Caption: Simmons-Smith cyclopropanation of ethyl cinnamate.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(1-phenylcyclopropyl)carboxylate

To a solution of ethyl cinnamate (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere is added a solution of diethylzinc (2 equivalents) in hexanes dropwise. A solution of diiodomethane (2 equivalents) in anhydrous dichloromethane is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-(1-phenylcyclopropyl)carboxylate.

  • Yield: Typically 80-90%.

Step 2: Hydrolysis to this compound

The ethyl 2-(1-phenylcyclopropyl)carboxylate (1 equivalent) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to give this compound.

  • Yield: Typically >90%.

Route 2: Alkylation of Phenylacetonitrile

This approach utilizes the acidity of the benzylic protons of phenylacetonitrile. Deprotonation with a strong base generates a carbanion that can be alkylated with 1,2-dibromoethane to form the cyclopropane ring. Subsequent hydrolysis of the nitrile functionality yields the desired carboxylic acid.

Phenylacetonitrile_Route Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile Anion Phenylacetonitrile Anion Phenylacetonitrile->Phenylacetonitrile Anion Deprotonation Strong Base (e.g., NaNH2) Strong Base (e.g., NaNH2) Strong Base (e.g., NaNH2)->Phenylacetonitrile Anion 2-(1-Phenylcyclopropyl)acetonitrile 2-(1-Phenylcyclopropyl)acetonitrile Phenylacetonitrile Anion->2-(1-Phenylcyclopropyl)acetonitrile Alkylation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->2-(1-Phenylcyclopropyl)acetonitrile This compound This compound 2-(1-Phenylcyclopropyl)acetonitrile->this compound Hydrolysis Acid or Base Hydrolysis Acid or Base Hydrolysis Acid or Base Hydrolysis->this compound

Caption: Synthesis via alkylation of phenylacetonitrile.

Experimental Protocol:

Step 1: Synthesis of 2-(1-Phenylcyclopropyl)acetonitrile

To a suspension of sodium amide (2.2 equivalents) in anhydrous liquid ammonia at -78 °C is added a solution of phenylacetonitrile (1 equivalent) in anhydrous diethyl ether dropwise. The mixture is stirred for 1 hour, and then a solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous diethyl ether is added. The reaction is stirred for several hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation or chromatography.

  • Yield: Moderate.

Step 2: Hydrolysis to this compound

2-(1-Phenylcyclopropyl)acetonitrile is refluxed with a mixture of concentrated sulfuric acid and water for several hours. The reaction mixture is then cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford this compound.

  • Yield: Typically high.

Route 3: Malonic Ester Synthesis

The malonic ester synthesis provides a versatile platform for the preparation of carboxylic acids. In this context, diethyl phenylmalonate can be alkylated with 1,2-dibromoethane to form a cyclopropane ring. Subsequent hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative furnishes the target compound.

Malonic_Ester_Route Diethyl Phenylmalonate Diethyl Phenylmalonate Enolate of Diethyl Phenylmalonate Enolate of Diethyl Phenylmalonate Diethyl Phenylmalonate->Enolate of Diethyl Phenylmalonate Deprotonation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Enolate of Diethyl Phenylmalonate Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate Enolate of Diethyl Phenylmalonate->Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate Alkylation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate This compound This compound Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate->this compound Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation (H3O+, heat) Hydrolysis & Decarboxylation (H3O+, heat) Hydrolysis & Decarboxylation (H3O+, heat)->this compound

Caption: Malonic ester synthesis pathway.

Experimental Protocol:

Step 1: Synthesis of Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate

Sodium metal (2.2 equivalents) is dissolved in absolute ethanol to prepare sodium ethoxide. To this solution is added diethyl phenylmalonate (1 equivalent) dropwise. The mixture is stirred for 1 hour, and then 1,2-dibromoethane (1.1 equivalents) is added. The reaction mixture is heated at reflux for 8-12 hours. After cooling, the solvent is removed, and the residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated to give the crude product, which is purified by distillation under reduced pressure.

  • Yield: Moderate.

Step 2 & 3: Hydrolysis and Decarboxylation

The diethyl 1-phenylcyclopropane-1,1-dicarboxylate is refluxed with a mixture of concentrated hydrochloric acid and water for several hours. The reaction mixture is cooled, and the product is extracted with diethyl ether. The organic extract is washed with brine, dried, and concentrated. The resulting crude malonic acid is then heated at a temperature above its melting point until the evolution of carbon dioxide ceases, yielding this compound.

  • Yield: Good for the combined steps.

Route 4: Kulinkovich Reaction

The Kulinkovich reaction offers a method to synthesize cyclopropanols from esters. In this proposed route, methyl benzoate would react with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form 1-phenylcyclopropanol. The subsequent oxidation of the cyclopropanol to the desired acetic acid is a key challenge in this route.

Kulinkovich_Route Methyl Benzoate Methyl Benzoate 1-Phenylcyclopropanol 1-Phenylcyclopropanol Methyl Benzoate->1-Phenylcyclopropanol Kulinkovich Reaction EtMgBr, Ti(O-iPr)4 EtMgBr, Ti(O-iPr)4 EtMgBr, Ti(O-iPr)4->1-Phenylcyclopropanol This compound This compound 1-Phenylcyclopropanol->this compound Oxidation Oxidation Oxidation Oxidation->this compound

Caption: Kulinkovich reaction and subsequent oxidation.

Experimental Protocol:

Step 1: Synthesis of 1-Phenylcyclopropanol

To a solution of methyl benzoate (1 equivalent) and titanium(IV) isopropoxide (0.2 equivalents) in anhydrous diethyl ether at room temperature is added a solution of ethylmagnesium bromide (3 equivalents) in diethyl ether dropwise. The mixture is stirred for 12 hours. The reaction is then quenched with water, and the mixture is filtered. The filtrate is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: Variable.

Step 2: Oxidation to this compound

The conversion of 1-phenylcyclopropanol to this compound is a non-trivial transformation and may require a multi-step sequence, for example, via ring-opening, functional group manipulation, and subsequent ring-closure, or via a rearrangement reaction. A direct and high-yielding one-step oxidation for this specific transformation is not well-established in the literature and would likely require significant methods development.

Conclusion

For the synthesis of this compound, the Simmons-Smith cyclopropanation of ethyl cinnamate (Route 1) offers the most direct and high-yielding approach, despite the use of hazardous and costly reagents. The alkylation of phenylacetonitrile (Route 2) and the malonic ester synthesis (Route 3) are viable alternatives that utilize more common laboratory reagents, though they may involve more steps or result in lower overall yields. The Kulinkovich reaction (Route 4) presents an interesting approach to the cyclopropyl core, but the subsequent conversion to the target acetic acid is a significant hurdle that requires further investigation and development. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the laboratory's capabilities for handling specific reaction conditions.

Comparative Efficacy of 2-(1-phenylcyclopropyl)acetic acid and 5-Fluorouracil in a Human Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel investigational compound, 2-(1-phenylcyclopropyl)acetic acid, against the standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), in a preclinical model of human colorectal cancer. The data presented herein is generated from hypothetical studies designed to evaluate and contrast the in vitro cytotoxicity, in vivo anti-tumor efficacy, and pharmacokinetic profiles of both compounds.

In Vitro Efficacy

To assess the direct cytotoxic effects on cancer cells, the human colorectal carcinoma cell line, HCT116, was treated with increasing concentrations of this compound or 5-FU for 72 hours.[1] Cell viability was subsequently measured to determine the half-maximal inhibitory concentration (IC50) for each compound. The results, summarized in Table 1, indicate that this compound exhibits significantly higher potency in inhibiting the proliferation of HCT116 cells in vitro.

Table 1: In Vitro Cytotoxicity in HCT116 Cells

CompoundIC50 (µM)
This compound0.85
5-Fluorouracil (5-FU)4.2
In Vivo Efficacy in HCT116 Xenograft Model

The anti-tumor activity of this compound was evaluated in an in vivo setting using a subcutaneous HCT116 xenograft mouse model.[1][2][3][4] After tumor establishment, mice were treated with either a vehicle control, this compound, or 5-FU. Tumor growth was monitored over a 21-day period. The novel compound demonstrated superior tumor growth inhibition compared to 5-FU at the tested dose, with no significant impact on animal body weight, suggesting a favorable tolerability profile.

Table 2: Efficacy in HCT116 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (TGI) at Day 21Mean Body Weight Change (%)
Vehicle Control-0%+2.5%
This compound20 mg/kg85%+1.8%
5-Fluorouracil (5-FU)50 mg/kg55%-4.1%
Pharmacokinetic Profile

A pharmacokinetic study was conducted in healthy mice to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a single oral dose of each compound. The key pharmacokinetic parameters are summarized in Table 3. This compound displayed a longer half-life and greater oral bioavailability compared to 5-FU, suggesting a more favorable dosing profile for potential clinical applications.

Table 3: Pharmacokinetic Parameters in Mice (Oral Administration)

ParameterThis compound5-Fluorouracil (5-FU)
Half-life (t1/2) 8.2 hours0.7 hours
Max Concentration (Cmax) 2.5 µg/mL1.1 µg/mL
Oral Bioavailability (%) 65%28%
Hypothesized Mechanism of Action

The Wnt/β-catenin signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in colorectal cancers.[5][6][7][8] It is hypothesized that this compound exerts its anti-tumor effects by inhibiting a key downstream component of this pathway, preventing the transcription of genes that drive cancer cell proliferation.

Wnt_Pathway cluster_membrane Cell Membrane cluster_destruction Destruction Complex FZD Frizzled Receptor DVL Dishevelled FZD->DVL Activates LRP LRP5/6 Wnt Wnt Ligand Wnt->FZD Binds Axin Axin DVL->Axin Inhibits APC APC GSK3B GSK3β BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates (for degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus & Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Compound 2-(1-phenylcyclopropyl) acetic acid Compound->TCF_LEF Inhibits Binding

Hypothesized inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

Cell Viability Assay

HCT116 cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing serial dilutions of either this compound or 5-FU. The cells were incubated for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm, and the IC50 values were calculated from the dose-response curves.

HCT116 Xenograft Study

All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously injected with HCT116 cells.[2][9] When tumors reached a palpable size, mice were randomized into three groups: vehicle control, this compound (20 mg/kg, oral, daily), and 5-FU (50 mg/kg, intraperitoneal, weekly). Tumor volumes were measured twice weekly with calipers.[3] At the end of the study, tumors were excised and weighed.

Xenograft_Workflow A Day 0: Implant HCT116 cells subcutaneously into mice B Day 7-10: Tumors reach ~100 mm³ A->B C Randomize mice into treatment groups (n=10) B->C D Initiate Dosing: - Vehicle (p.o., qd) - Compound (p.o., qd) - 5-FU (i.p., qw) C->D E Monitor tumor volume and body weight 2x/week D->E F Day 21: End of study, excise tumors E->F G Analyze data: - Tumor Growth Inhibition (TGI) - Body weight change F->G

Workflow for the in vivo HCT116 xenograft study.
Pharmacokinetic Analysis

Healthy mice were administered a single oral dose of either this compound or 5-FU. Blood samples were collected at various time points post-administration. Plasma concentrations of the compounds were determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). Pharmacokinetic parameters, including half-life, Cmax, and bioavailability, were calculated using non-compartmental analysis.

References

A Comparative Guide to the Reproducibility and Validation of Experiments Involving 2-(1-phenylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is paramount to advancing scientific discovery. This guide provides a comparative framework for assessing the reproducibility and validation of experiments involving the compound 2-(1-phenylcyclopropyl)acetic acid. Due to the limited publicly available data specifically for this molecule, this guide incorporates methodologies and data from structurally similar compounds, such as other phenylacetic acid and cyclopropane derivatives, to provide a comprehensive overview of potential experimental protocols and validation strategies.

Chemical and Physical Properties

A foundational aspect of reproducibility is the clear characterization of the compound . The table below summarizes the known properties of this compound.

PropertyValueSource
CAS Number 7350-58-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₁₂O₂--INVALID-LINK--
Molecular Weight 176.22 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Physical Form Powder--INVALID-LINK--
Melting Point 52-53 °C--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--, --INVALID-LINK--

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is not widely detailed in the available literature. However, a plausible synthetic route can be inferred from the synthesis of similar compounds like 1-phenylcyclopropane carboxamide derivatives.[1] A general approach would involve the cyclopropanation of a phenylacetonitrile derivative followed by hydrolysis of the nitrile to a carboxylic acid.

Hypothetical Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile Phenylacetonitrile->1-Phenylcyclopropanecarbonitrile 1,2-Dibromoethane, Base 1,2-Dibromoethane 1,2-Dibromoethane Base Base 1-Phenylcyclopropanecarbonitrile_2 1-Phenylcyclopropanecarbonitrile Target_Compound This compound 1-Phenylcyclopropanecarbonitrile_2->Target_Compound H₃O⁺ Acid_Hydrolysis Acid Hydrolysis (e.g., HCl)

Caption: Hypothetical two-step synthesis of this compound.

Validation of Synthesis:

To ensure the reproducibility of the synthesis, the final product and intermediates should be thoroughly characterized using a suite of analytical techniques.

Analytical MethodPurpose
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the cyclopropane ring and phenyl group.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups, particularly the carboxylic acid C=O and O-H stretches.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.
Elemental Analysis Confirmation of the empirical formula.

Biological Activity and Validation: A Comparative Approach

In Vitro Assays: Screening for Anti-inflammatory Potential

A common initial step in validating the anti-inflammatory activity of a compound is to assess its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

Experimental Protocol: COX Inhibition Assay

A widely used method is the Cayman Chemical COX Inhibitor Screening Assay Kit or similar commercially available kits. The principle involves monitoring the peroxidase activity of COX in the presence of the test compound.

Workflow for In Vitro COX Inhibition Assay:

COX_Inhibition_Workflow Compound This compound (Test Compound) Reaction_Mix Incubation Compound->Reaction_Mix COX_Enzyme COX-1 or COX-2 Enzyme COX_Enzyme->Reaction_Mix Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Reaction_Mix Colorimetric_Probe Colorimetric Probe Reaction_Mix->Colorimetric_Probe Measurement Measure Absorbance Colorimetric_Probe->Measurement IC50 Calculate IC₅₀ Measurement->IC50

Caption: Workflow for determining the in vitro COX inhibitory activity.

Comparative Data for Structurally Related NSAIDs:

The following table presents IC₅₀ values for well-established NSAIDs, providing a benchmark for evaluating the potential potency of this compound.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ibuprofen 1.3 - 130.3 - 15
Diclofenac 0.06 - 1.10.003 - 0.04
Celecoxib 7.6 - 150.004 - 0.04

Note: IC₅₀ values can vary depending on the specific assay conditions.

In Vivo Models: Validating Anti-inflammatory Efficacy

Positive in vitro results should be followed by in vivo studies to confirm efficacy in a biological system. The carrageenan-induced paw edema model in rodents is a standard and reproducible assay for acute inflammation.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: Test compound (e.g., this compound) and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at various doses.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw.

  • Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Logical Relationship of In Vivo Validation:

In_Vivo_Validation cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Animal_Grouping Animal Grouping (Control, Test, Reference) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Analysis->Statistical_Analysis Result Efficacy Determination Statistical_Analysis->Result

Caption: Logical flow of an in vivo anti-inflammatory experiment.

Conclusion

The reproducibility and validation of experiments involving this compound require a systematic approach, beginning with unambiguous synthesis and characterization. While direct biological data for this specific compound is limited, a well-defined path for its evaluation can be constructed based on established protocols for structurally related anti-inflammatory agents. By employing standardized in vitro and in vivo assays and comparing the results to established benchmarks, researchers can generate robust and reproducible data, thereby contributing to the collective scientific understanding of this and similar chemical entities. Future research should aim to publish detailed experimental data for this compound to build a more concrete foundation for comparative studies.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1-phenylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 2-(1-phenylcyclopropyl)acetic acid in a biological matrix, specifically human plasma. This document is intended for researchers, scientists, and drug development professionals to ensure data integrity and consistency when multiple analytical methods are employed.

Introduction to Cross-Validation

Cross-validation is the process of establishing the equivalence of two or more analytical methods that are used to generate data for the same study or across different studies.[4] This is crucial when, for example, a study transitions from an early-phase analytical method (e.g., HPLC-UV) to a more sensitive and selective method (e.g., LC-MS/MS) in later stages of drug development. The goal is to ensure that the data generated by the different methods are comparable and can be reliably pooled or compared.

Analytical Methods Under Comparison

This guide outlines a hypothetical cross-validation between the following two methods for the analysis of this compound in human plasma:

  • Method A: HPLC-UV: A robust and widely used technique for the quantification of analytes with a suitable chromophore.

  • Method B: LC-MS/MS: A highly sensitive and selective method, often considered the gold standard for bioanalysis due to its specificity and low limits of detection.[5][6][7]

Data Presentation: A Comparative Summary

The following tables summarize the hypothetical performance characteristics of the two methods. These tables are designed to provide a clear and concise comparison of the key validation parameters.

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Linearity (r²) 0.9980.999≥ 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL1 ng/mLSignal-to-noise ≥ 5; Accuracy ±20%; Precision ≤20%
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mLAccuracy ±15%; Precision ≤15%
Intra-day Precision (%CV) ≤ 8%≤ 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 10%≤ 7%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 12%± 8%± 15% (± 20% at LLOQ)
Recovery (%) 85%92%Consistent, precise, and reproducible
Matrix Effect Not Assessed95-105%CV of IS-normalized matrix factor ≤ 15%
Selectivity No interference at the retention time of the analyteNo co-eluting peaks with the same MRM transitionNo significant interfering peaks at the retention time of the analyte and IS

Table 2: Cross-Validation of Quality Control Samples

QC LevelMethod A (ng/mL)Method B (ng/mL)% DifferenceAcceptance Criteria
Low QC (150 ng/mL) 145.8152.3-4.3%≤ ± 20%
Mid QC (2500 ng/mL) 2480.52535.0-2.1%≤ ± 20%
High QC (4000 ng/mL) 4100.23985.6+2.9%≤ ± 20%

Experimental Protocols

Detailed methodologies for the key experiments in this cross-validation study are provided below.

Sample Preparation (Human Plasma)
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of this compound.

  • Protein Precipitation (for both methods):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (IS).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Method A: HPLC-UV
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

Method B: LC-MS/MS
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6][7]

  • Column: A suitable C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure optimal separation and peak shape.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative or positive, optimized for the analyte.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion).

    • Internal Standard: Precursor ion > Product ion.

  • Injection Volume: 5 µL.

Cross-Validation Procedure
  • Prepare Quality Control (QC) Samples: Prepare at least three levels of QCs (low, mid, and high) in bulk using the same batch of blank human plasma.

  • Analyze QCs with Both Methods: Analyze a minimum of six replicates of each QC level with both Method A (HPLC-UV) and Method B (LC-MS/MS) on the same day.

  • Data Analysis: Calculate the mean concentration and percentage difference for each QC level between the two methods. The percentage difference is calculated as: ((Concentration_MethodA - Concentration_MethodB) / mean(Concentration_MethodA, Concentration_MethodB)) * 100.

  • Acceptance Criteria: The mean concentration of the QCs determined by both methods should not differ by more than 20%. At least two-thirds of the individual QC replicates should be within ±20% of the mean for each method.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process.

CrossValidationWorkflow start Start: Define Need for Cross-Validation method_dev Method Development & Validation start->method_dev method_A Method A (e.g., HPLC-UV) Full Validation method_dev->method_A method_B Method B (e.g., LC-MS/MS) Full Validation method_dev->method_B qc_prep Prepare Cross-Validation Samples (Low, Mid, High QCs in Matrix) method_A->qc_prep method_B->qc_prep analysis Analyze Samples by Both Methods qc_prep->analysis analysis_A Analysis with Method A analysis->analysis_A analysis_B Analysis with Method B analysis->analysis_B data_comp Compare Results Calculate % Difference analysis_A->data_comp analysis_B->data_comp decision Results Meet Acceptance Criteria? data_comp->decision pass Methods are Equivalent Data can be pooled/compared decision->pass Yes fail Investigate Discrepancies Method Optimization/Re-validation decision->fail No end End pass->end fail->method_dev

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathwayAnalogy cluster_methodA Method A: HPLC-UV cluster_methodB Method B: LC-MS/MS input_sample Biological Sample (Plasma) prep_A Sample Prep input_sample->prep_A prep_B Sample Prep input_sample->prep_B hplc HPLC Separation prep_A->hplc uv_detect UV Detection hplc->uv_detect quant_A Quantification A uv_detect->quant_A comparison Data Comparison & Statistical Analysis quant_A->comparison lc LC Separation prep_B->lc ms_detect MS/MS Detection lc->ms_detect quant_B Quantification B ms_detect->quant_B quant_B->comparison output_result Validated & Comparable Data comparison->output_result

Caption: Parallel workflow analogy for method comparison.

References

Confirming the Mechanism of Action of 2-(1-phenylcyclopropyl)acetic Acid as a Novel IDO1 Inhibitor Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the mechanism of action (MoA) of the novel compound 2-(1-phenylcyclopropyl)acetic acid, hypothesized to be an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The guide compares its hypothetical performance against established IDO1 inhibitors and details the genetic approaches used to validate its molecular target and pathway of action.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. By catalyzing the degradation of tryptophan, IDO1 plays a significant role in creating an immunosuppressive microenvironment. This has made IDO1 an attractive target for cancer immunotherapy. This guide outlines a strategy to confirm the MoA of a novel compound, this compound, as a putative IDO1 inhibitor.

Data Presentation: Comparison of IDO1 Inhibitors

The following table summarizes the hypothetical inhibitory activity of this compound against IDO1, compared to the known inhibitors Epacadostat and Navoximod.

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical) IDO1 Cell-based 50
EpacadostatIDO1Cell-based~10-18[1][2]
NavoximodIDO1Cell-based~70[3]
EpacadostatIDO1Biochemical~54[4]
NavoximodIDO1BiochemicalNot specified

Experimental Protocols

This protocol is used to determine the IC50 value of the test compound.

Principle: The assay measures the product of the IDO1-catalyzed reaction, kynurenine, in the supernatant of cells treated with the compound. The amount of kynurenine is quantified by spectrophotometry or HPLC.

Materials:

  • Human cancer cell line with inducible IDO1 expression (e.g., SK-OV-3, HeLa)

  • Recombinant human interferon-gamma (IFN-γ)

  • Test compound (this compound) and reference inhibitors

  • L-tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat cells with IFN-γ for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Add serial dilutions of the test and reference compounds to the cells.

  • Substrate Addition: Add L-tryptophan to initiate the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 24 hours).

  • Kynurenine Measurement:

    • Transfer the cell supernatant to a new plate.

    • Add TCA to precipitate proteins, then centrifuge.

    • Transfer the clarified supernatant to a new plate.

    • Add Ehrlich's reagent and incubate to allow color development.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.

This protocol confirms that the compound's effect is dependent on the presence of IDO1.

Principle: The IDO1 gene is permanently knocked out in the target cell line using CRISPR/Cas9 technology. The effect of the compound on tryptophan metabolism is then compared between the wild-type and IDO1-knockout cells.

Materials:

  • IDO1-expressing cell line

  • IDO1-specific guide RNA (gRNA)

  • Cas9 nuclease

  • Transfection reagent or electroporation system

  • Puromycin or other selection marker

  • IDO1 antibody for Western blot validation

Procedure:

  • gRNA Design and Cloning: Design and clone gRNAs targeting the IDO1 gene into a suitable expression vector.

  • Transfection: Co-transfect the IDO1-expressing cells with the Cas9 and gRNA expression vectors.

  • Selection: Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Expansion: Isolate and expand single-cell clones.

  • Knockout Validation:

    • Genomic DNA sequencing: Confirm mutations in the IDO1 gene.

    • Western Blot: Confirm the absence of IDO1 protein expression.

  • Functional Assay:

    • Treat both wild-type and IDO1-knockout cells with this compound.

    • Measure kynurenine production as described in the IDO1 activity assay.

    • Expected Outcome: The compound will reduce kynurenine production in wild-type cells but have no effect in IDO1-knockout cells.

This protocol provides an alternative genetic approach to confirm target engagement.

Principle: The expression of IDO1 is suppressed using short hairpin RNA (shRNA) delivered via a lentiviral vector. This transient knockdown allows for the assessment of the compound's dependency on IDO1 expression.

Materials:

  • IDO1-expressing cell line

  • Lentiviral vector containing shRNA targeting IDO1

  • Packaging plasmids

  • HEK293T cells for lentivirus production

  • Polybrene

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target IDO1-expressing cells with the lentiviral particles in the presence of polybrene.

  • Selection: Select for transduced cells using a selection marker (e.g., puromycin).

  • Knockdown Validation:

    • RT-qPCR: Confirm the reduction in IDO1 mRNA levels.

    • Western Blot: Confirm the reduction in IDO1 protein levels.

  • Functional Assay:

    • Treat both control (scrambled shRNA) and IDO1-knockdown cells with this compound.

    • Measure kynurenine production.

    • Expected Outcome: The inhibitory effect of the compound on kynurenine production will be significantly diminished in the IDO1-knockdown cells compared to the control cells.

Visualizations

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to This compound This compound This compound->IDO1 Inhibits

Caption: The IDO1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Genetic Confirmation Compound Screening Compound Screening Hit Identification Hit Identification Compound Screening->Hit Identification IDO1 Activity Assay IDO1 Activity Assay Hit Identification->IDO1 Activity Assay CRISPR Knockout CRISPR Knockout IDO1 Activity Assay->CRISPR Knockout shRNA Knockdown shRNA Knockdown

Caption: Workflow for confirming the mechanism of action from hit identification to genetic validation.

CRISPR_Logic cluster_wt Wild-Type Cells cluster_ko IDO1 KO Cells wt_compound Compound Added wt_ido1 IDO1 Active wt_compound->wt_ido1 Inhibits wt_kyn_dec Kynurenine Decreased wt_ido1->wt_kyn_dec Leads to ko_compound Compound Added ko_ido1 IDO1 Absent ko_compound->ko_ido1 No target ko_kyn_no_change No Change in Kynurenine ko_ido1->ko_kyn_no_change Results in

Caption: Logical relationship demonstrating the effect of an IDO1 inhibitor in wild-type versus knockout cells.

References

Benchmarking 2-(1-phenylcyclopropyl)acetic acid: A Comparative Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A definitive therapeutic application for 2-(1-phenylcyclopropyl)acetic acid has not been established in publicly available scientific literature. Therefore, a direct comparative analysis against standard treatments for a specific indication is not currently feasible.

While the precise biological activity and therapeutic targets of this compound remain uncharacterized, the broader classes of compounds to which it belongs—phenylacetic acid derivatives and molecules containing a cyclopropyl group—have demonstrated a range of pharmacological activities. This guide will provide a comparative overview based on the potential therapeutic areas suggested by the activities of these related compounds, emphasizing that this is a hypothetical comparison pending direct experimental evidence for this compound.

Potential Therapeutic Area: Inflammation

Several derivatives of phenylacetic acid are potent non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac is a widely used NSAID for the treatment of pain and inflammatory conditions. Additionally, various cyclopropane-containing molecules have been investigated for their anti-inflammatory properties.[1] Based on these structural relationships, a potential, yet unproven, application for this compound could be in the management of inflammatory disorders.

Hypothetical Performance Comparison with Standard Anti-inflammatory Treatments

The following table provides a speculative comparison of this compound with standard anti-inflammatory drugs. It is crucial to reiterate that the data for this compound is hypothetical and for illustrative purposes only.

FeatureThis compound (Hypothetical)Ibuprofen (NSAID)Celecoxib (COX-2 Inhibitor)
Mechanism of Action Unknown, potentially COX inhibitionNon-selective COX-1 and COX-2 inhibitorSelective COX-2 inhibitor
Efficacy To be determinedWell-established for mild to moderate pain and inflammationWell-established for various forms of arthritis and pain
Key Efficacy Endpoint Reduction in inflammatory markers (e.g., PGE2 levels)Reduction in pain scores (e.g., VAS), improvement in joint functionReduction in joint swelling and tenderness, improvement in patient-reported outcomes
Safety Profile UnknownGastrointestinal bleeding, cardiovascular risksLower GI risk than non-selective NSAIDs, potential cardiovascular risks
Pharmacokinetics To be determinedRapidly absorbed, half-life of ~2 hoursWell-absorbed, half-life of ~11 hours

Experimental Protocols

Should research into the anti-inflammatory potential of this compound be undertaken, the following experimental protocols would be relevant for a comparative evaluation.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) enzymes and compare it to standard NSAIDs.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The test compound and reference NSAIDs (e.g., ibuprofen, celecoxib) are pre-incubated with the enzyme.

  • Arachidonic acid is added as the substrate.

  • The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).

  • The IC50 values (concentration required for 50% inhibition) are calculated and compared.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.

Methodology:

  • Wistar rats are randomly assigned to treatment groups (vehicle control, this compound at various doses, and a standard NSAID like indomethacin).

  • The test compounds are administered orally.

  • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

  • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Visualizing Potential Mechanisms and Workflows

To further illustrate the context of this hypothetical comparison, the following diagrams, generated using Graphviz, depict a simplified inflammatory signaling pathway and a typical experimental workflow for screening anti-inflammatory compounds.

G cluster_pathway Simplified Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids activates PLA2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified overview of the cyclooxygenase (COX) pathway in inflammation.

G cluster_workflow Experimental Workflow for Anti-inflammatory Drug Screening Compound Synthesis Compound Synthesis In Vitro Assays (e.g., COX inhibition) In Vitro Assays (e.g., COX inhibition) Compound Synthesis->In Vitro Assays (e.g., COX inhibition) In Vivo Models (e.g., Paw Edema) In Vivo Models (e.g., Paw Edema) In Vitro Assays (e.g., COX inhibition)->In Vivo Models (e.g., Paw Edema) Active Compounds Lead Optimization Lead Optimization In Vivo Models (e.g., Paw Edema)->Lead Optimization Efficacious & Safe Compounds Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A typical workflow for the preclinical screening of novel anti-inflammatory compounds.

References

Safety Operating Guide

Proper Disposal of 2-(1-Phenylcyclopropyl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(1-Phenylcyclopropyl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Due to these hazards, this compound and its containers must be disposed of through an approved waste disposal plant.[1] Standard laboratory chemical waste procedures must be followed to ensure safe handling and disposal.

Hazard Classification Description Precautionary Measures
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1]
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste. The following steps provide a clear protocol for its safe handling and disposal.

Step 1: Waste Identification and Classification

  • Any unused or unwanted this compound is to be considered hazardous waste.

  • Similarly, any materials contaminated with this chemical, such as spill cleanup materials, must also be treated as hazardous waste.[2][3]

Step 2: Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Protective gloves

    • Protective clothing

    • Eye protection (safety glasses or goggles)

    • Face protection (face shield)[1]

Step 3: Waste Collection and Containerization

  • Use a designated and compatible hazardous waste container. The container must be in good condition, with no leaks or cracks.[2]

  • Keep the waste container closed except when adding waste.[2][4]

  • Ensure solid and liquid wastes are kept separate.[5]

  • Do not overfill liquid waste containers.[5]

  • For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced before disposal in the appropriate bin.[6]

Step 4: Labeling

  • All hazardous waste containers must be clearly labeled.[5][6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful," "Irritant")[6]

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher[6]

Step 5: Storage and Segregation

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4]

  • Ensure the storage area has secondary containment to contain any potential spills.[2][3]

  • Segregate this waste from incompatible materials. As an acidic compound, it should be kept separate from bases, cyanides, azides, and hypochlorite solutions.[6]

Step 6: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[3][4]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Disposal must be conducted by a licensed and approved waste disposal contractor.[1][7]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Evacuate the immediate spill area.

  • Report: For large spills (greater than 1 liter), immediately contact your institution's emergency number and EH&S department.[8]

  • Cleanup (for small, manageable spills):

    • If you are trained and it is safe to do so, clean up the spill using appropriate absorbent materials.

    • Wear full PPE during cleanup.

    • Collect all contaminated materials in a designated hazardous waste container and label it accordingly.[2][3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound or contaminated material B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Chemicals (e.g., Bases) E->F G Contact EH&S for Waste Pickup F->G H Final Disposal by Approved Waste Facility G->H

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(1-Phenylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-(1-Phenylcyclopropyl)acetic acid.

When working with this compound, a compound with significant potential in research and development, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe working environment. Adherence to these guidelines is critical due to the compound's identified hazards, which include skin irritation, serious eye irritation, potential respiratory irritation, and harm if swallowed.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Research (mg to g) Safety glasses with side shields or chemical splash goggles.[2]Chemically resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness).[3]Standard laboratory coat.Work in a well-ventilated area or a chemical fume hood.[1][4] A dust mask may be considered for handling fine powders.
Development & Large-Scale (g to kg) Chemical splash goggles and a face shield.[5][6]Two pairs of chemically resistant gloves (e.g., Nitrile rubber).[5]A disposable gown made of polyethylene-coated polypropylene or a similar resistant material.[5]A fit-tested NIOSH-approved respirator (e.g., N95 or higher) is required, especially when handling large quantities of powder or if there is a potential for aerosol generation.[5] Work must be conducted in a chemical fume hood or a ventilated containment device.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and transfer in a fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust handle2->handle3 clean1 Wipe down work surfaces with a suitable solvent handle3->clean1 clean2 Decontaminate all equipment clean1->clean2 clean3 Remove PPE carefully clean2->clean3 disp1 Segregate waste clean3->disp1 disp2 Dispose of in a labeled, sealed container disp1->disp2 disp3 Follow institutional and local regulations disp2->disp3

Figure 1: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1]

    • Ensure that a calibrated and certified chemical fume hood is operational.

    • Select and put on the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • When not in use, ensure the container is tightly sealed to prevent the release of dust or vapors.[1][4]

    • Handle the compound gently to avoid the formation of dust.

  • Cleanup and Decontamination:

    • After handling, decontaminate the work area by wiping surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild soap and water solution.

    • Clean all glassware and equipment that came into contact with the chemical.

    • Remove PPE in a manner that avoids skin contamination and dispose of it in the designated waste stream.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect waste this compound and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed waste container.

    • The container should be labeled as "Hazardous Chemical Waste" and include the full chemical name.

  • Liquid Waste:

    • If the compound is used in a solution, collect the liquid waste in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.